SB-612111 hydrochloride
Beschreibung
Eigenschaften
CAS-Nummer |
371980-98-2 |
|---|---|
Molekularformel |
C24H29Cl2NO |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
InChI |
InChI=1S/C24H29Cl2NO/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26/h2-7,17-18,23,28H,8-15H2,1H3/t17-,23-/m0/s1 |
InChI-Schlüssel |
OHRDCQFCAWLDBP-SBUREZEXSA-N |
Isomerische SMILES |
CC1=C2CC[C@@H](C[C@@H](C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |
Kanonische SMILES |
CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |
Synonyme |
(-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro- 5H-benzocyclohepten-5-ol hydrochloride |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SB-612111 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-612111 hydrochloride is a potent and selective nonpeptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of SB-612111, detailing its binding affinity, signaling pathways, and functional effects observed in preclinical studies. The information is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of NOP receptor modulation.
Core Mechanism of Action: Competitive Antagonism of the NOP Receptor
The primary mechanism of action of SB-612111 is its high-affinity, selective, and competitive antagonism of the NOP receptor.[2][3] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand N/OFQ, couples to Gαi/o proteins.[4] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4][5]
SB-612111 binds to the NOP receptor and blocks the binding of N/OFQ, thereby preventing the initiation of these downstream signaling events.[2][5] This antagonistic action has been demonstrated in various in vitro and in vivo models.
Binding Affinity and Selectivity
SB-612111 exhibits sub-nanomolar affinity for the human NOP receptor and displays high selectivity over classical opioid receptors (μ, δ, and κ).[1][3] This selectivity is crucial for minimizing off-target effects and providing a more targeted therapeutic intervention.
Table 1: Binding Affinity (Ki) of SB-612111 for Opioid Receptors
| Receptor | Ki (nM) | Selectivity vs. NOP |
| NOP (human) | 0.33[1][3] | - |
| μ (mu) | 57.6[3] | 174-fold[1] |
| κ (kappa) | 160.5[3] | 486-fold[1] |
| δ (delta) | 2109[3] | 6391-fold[1] |
Functional Antagonism
The competitive nature of SB-612111's antagonism has been confirmed in functional assays. It concentration-dependently inhibits N/OFQ-stimulated [³⁵S]GTPγS binding and reverses the N/OFQ-mediated inhibition of cAMP accumulation in cells expressing the human NOP receptor.[2]
Table 2: Functional Antagonist Potency of SB-612111
| Assay | Cell Type | Parameter | Value |
| [³⁵S]GTPγS Binding | CHO(hNOP) cell membranes | pKB | 9.70[2] |
| cAMP Accumulation | CHO(hNOP) cells | pKB | 8.63[2] |
| N/OFQ-induced Inhibition | Mouse & Rat Vas Deferens, Guinea Pig Ileum | pA2 | 8.20 - 8.50[2] |
Signaling Pathways Modulated by SB-612111
By blocking the NOP receptor, SB-612111 prevents the cellular responses initiated by N/OFQ. The following diagram illustrates the signaling pathway affected by SB-612111.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize SB-612111.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of SB-612111 for the human NOP receptor and its selectivity over other opioid receptors.
-
Methodology:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NOP receptor (CHO(hNOP)) are prepared.[2]
-
Membranes are incubated with a radiolabeled ligand, such as [³H]N/OFQ, in the presence of varying concentrations of SB-612111.[2]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Following incubation, the membranes are harvested by rapid filtration and the bound radioactivity is quantified using liquid scintillation counting.
-
IC₅₀ values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
-
Similar protocols are used for μ, δ, and κ opioid receptors using their respective selective radioligands.
-
[³⁵S]GTPγS Binding Assay
-
Objective: To assess the functional antagonist activity of SB-612111 by measuring its effect on N/OFQ-stimulated G-protein activation.
-
Methodology:
-
CHO(hNOP) cell membranes are incubated with a fixed concentration of N/OFQ, [³⁵S]GTPγS, and varying concentrations of SB-612111.[2]
-
The binding of [³⁵S]GTPγS to G-proteins is initiated by the addition of GTP.
-
The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified.
-
The ability of SB-612111 to inhibit N/OFQ-stimulated [³⁵S]GTPγS binding is used to determine its antagonist potency (pKB).[2]
-
cAMP Accumulation Assay
-
Objective: To measure the functional antagonism of SB-612111 on the N/OFQ-mediated inhibition of adenylyl cyclase.
-
Methodology:
-
Whole CHO(hNOP) cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.[2]
-
Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of a fixed concentration of N/OFQ and varying concentrations of SB-612111.[2]
-
The intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based).
-
The ability of SB-612111 to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation is used to calculate its antagonist potency (pKB).[2]
-
In Vivo Pharmacological Profile
Preclinical studies in animal models have demonstrated the in vivo efficacy of SB-612111 in various physiological and pathological conditions.
-
Pain Modulation: In the mouse tail withdrawal assay, SB-612111 by itself did not alter pain thresholds but was able to block the pronociceptive effects of intracerebroventricularly administered N/OFQ.[6][7]
-
Antidepressant-like Effects: SB-612111 reduced immobility time in the mouse forced swimming and tail suspension tests, suggesting an antidepressant-like profile.[6][7] This effect was absent in NOP receptor knockout mice, confirming the on-target mechanism.[6][7]
-
Feeding Behavior: SB-612111 has been shown to reduce high-fat diet binge eating in mice without affecting overall 24-hour food intake.[8]
-
Traumatic Brain Injury (TBI): In a rat model of TBI, SB-612111 improved cerebral blood flow, suggesting a potential neuroprotective role for NOP receptor antagonism in this context.[9][10]
Conclusion
This compound is a highly potent and selective antagonist of the NOP receptor. Its mechanism of action is centered on the competitive blockade of N/OFQ binding, leading to the inhibition of downstream G-protein signaling. This targeted action has been extensively characterized through in vitro and in vivo studies, which have elucidated its pharmacological profile and demonstrated its potential therapeutic utility in a range of disorders, including depression, binge eating, and traumatic brain injury. Further research and clinical investigation are warranted to fully explore the therapeutic applications of SB-612111 and other NOP receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB-612111 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. iris.unife.it [iris.unife.it]
- 6. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
The Nociceptin/Orphanin FQ Peptide (NOP) Receptor: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, stands as a unique member of the opioid receptor superfamily. While structurally akin to the classical mu, delta, and kappa opioid receptors, the NOP receptor possesses a distinct pharmacological profile, most notably its lack of affinity for traditional opioid ligands like morphine.[1] Its endogenous ligand, the 17-amino acid neuropeptide N/OFQ, triggers a cascade of intracellular signaling events primarily through coupling to inhibitory G proteins (Gαi/o).[1][2] This activation leads to the modulation of adenylyl cyclase activity, ion channel conductance, and mitogen-activated protein kinase (MAPK) pathways, among other downstream effects.[3][4] The widespread distribution of the NOP receptor throughout the central and peripheral nervous systems implicates it in a diverse array of physiological and pathological processes, including pain perception, mood regulation, anxiety, learning and memory, and substance abuse.[3][5] Consequently, the NOP receptor has emerged as a compelling therapeutic target for a range of disorders, with ongoing research focused on the development of selective agonists and antagonists with favorable clinical profiles. This guide provides an in-depth overview of the NOP receptor, its function, and the experimental methodologies employed in its study.
Molecular Biology and Pharmacology
The NOP receptor is encoded by the OPRL1 gene and shares significant sequence homology with classical opioid receptors.[1] Despite this, it exhibits a distinct pharmacology. The endogenous ligand, N/OFQ, does not bind to classical opioid receptors, and conversely, opioid peptides and alkaloids have low affinity for the NOP receptor.[5]
Ligand Binding Affinities
The binding affinity of various ligands for the NOP receptor is typically determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's affinity, with lower values indicating higher affinity.
| Compound | Class | Species | Ki (nM) | Reference(s) |
| Nociceptin/Orphanin FQ (N/OFQ) | Endogenous Agonist | Human | 0.05 - 0.2 | [5] |
| Ro 64-6198 | Agonist | Human | 0.2 - 1.0 | [6] |
| SCH 221510 | Agonist | Human | 0.5 - 2.0 | [7] |
| AT-121 | Bifunctional Agonist (NOP/MOP) | Human | 0.8 | [7] |
| Cebranopadol | Bifunctional Agonist (NOP/MOP) | Human | 0.9 | [7] |
| J-113397 | Antagonist | Human | 0.3 - 1.0 | [8] |
| SB-612111 | Antagonist | Human | 0.33 | [7] |
| UFP-101 | Antagonist | Human | 0.1 - 0.5 | [8] |
Functional Activity of Ligands
The functional activity of NOP receptor ligands is assessed through various in vitro assays that measure the cellular response to receptor activation. Key parameters include the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which represents the concentration of a ligand that produces 50% of its maximal effect, and the maximum effect (Emax), which indicates the efficacy of the ligand.
| Compound | Assay Type | Species | EC50/IC50 (nM) | Emax (% of N/OFQ) | Reference(s) |
| Nociceptin/Orphanin FQ (N/OFQ) | [35S]GTPγS Binding | Human | 10 - 50 | 100 | [7][9] |
| cAMP Inhibition | Human | 0.1 - 1.0 | 100 | [6][9] | |
| GIRK Activation | Mouse | 1.5 | 100 | [9] | |
| Ro 64-6198 | [35S]GTPγS Binding | Human | 20 - 100 | 100 | [6] |
| cAMP Inhibition | Human | 10 - 50 | 100 | [6] | |
| SCH 221510 | [35S]GTPγS Binding | Human | 30 - 150 | 100 | [7] |
| J-113397 | [35S]GTPγS Binding (Antagonist) | Human | pA2 = 8.5 - 9.5 | - | [10] |
| SB-612111 | [35S]GTPγS Binding (Antagonist) | Human | pKb = 8.0 - 9.0 | - | [7] |
| UFP-101 | [35S]GTPγS Binding (Antagonist) | Human | pA2 = 7.5 - 8.5 | - | [8] |
Signaling Pathways
Activation of the NOP receptor by an agonist initiates a series of intracellular signaling events. These pathways ultimately determine the physiological response to receptor stimulation.
G Protein-Dependent Signaling
The primary signaling mechanism of the NOP receptor involves coupling to pertussis toxin-sensitive inhibitory G proteins, specifically Gαi/o.[1] This leads to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors.
Caption: NOP Receptor G Protein-Dependent Signaling Pathway.
Key downstream effects of G protein-dependent signaling include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (N-, L-, and P/Q-type), which reduces neurotransmitter release.[1][3]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The NOP receptor can activate all three major MAPK cascades: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.[3][11] This can influence a variety of cellular processes, including gene expression and cell survival.
β-Arrestin-Dependent Signaling
Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, the NOP receptor can recruit β-arrestins.[12] This interaction not only leads to receptor desensitization and internalization but can also initiate G protein-independent signaling cascades.
Caption: NOP Receptor β-Arrestin-Dependent Signaling and Regulation.
Key Experimental Protocols
The characterization of NOP receptor ligands and the elucidation of its signaling pathways rely on a suite of specialized in vitro and in vivo assays.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of a test compound for the NOP receptor.
-
Principle: A radiolabeled ligand with known high affinity for the NOP receptor (e.g., [3H]N/OFQ) is incubated with a source of the receptor (e.g., cell membranes from transfected cells). A test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the NOP receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound in an appropriate assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, and subsequently calculate the Ki.
-
Caption: Experimental Workflow for NOP Receptor Radioligand Binding Assay.
This functional assay measures the ability of a ligand to activate G proteins coupled to the NOP receptor.
-
Principle: In the presence of an agonist, the NOP receptor catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit and accumulates. The amount of bound [35S]GTPγS is proportional to the level of receptor activation.[10]
-
Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing the NOP receptor as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the membranes, GDP, varying concentrations of the test compound, and [35S]GTPγS in an appropriate assay buffer.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration.
-
Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound to determine the EC50 and Emax. For antagonists, their ability to inhibit agonist-stimulated [35S]GTPγS binding is measured to determine their potency (pA2 or pKb).[10]
-
This assay measures the ability of a ligand to inhibit adenylyl cyclase activity via the NOP receptor.
-
Principle: NOP receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, adenylyl cyclase is first stimulated with forskolin to produce a measurable amount of cAMP. The ability of a NOP receptor agonist to inhibit this forskolin-stimulated cAMP production is then quantified.[13]
-
Methodology:
-
Cell Culture: Use whole cells expressing the NOP receptor.
-
Assay Setup: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, add varying concentrations of the test compound followed by forskolin.
-
Incubation: Incubate the cells for a defined period to allow for cAMP production.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound to determine the IC50.
-
In Vivo Assays
In vivo assays are crucial for evaluating the physiological effects of NOP receptor ligands in a whole-animal context.
This is a common assay for assessing the analgesic properties of a compound.
-
Principle: The latency of a rodent to withdraw its tail from a noxious thermal stimulus (e.g., a focused beam of light) is measured. Analgesic compounds increase this latency.[14][15]
-
Methodology:
-
Acclimatization: Acclimatize the animals to the testing environment.
-
Baseline Measurement: Measure the baseline tail-flick latency before drug administration.
-
Drug Administration: Administer the test compound via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular).
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Compare the post-treatment latencies to the baseline and vehicle control groups to determine the analgesic effect.
-
Caption: Experimental Workflow for the Tail-Flick Test.
This assay is used to assess the effects of a compound on spontaneous movement.
-
Principle: The spontaneous locomotor activity of a rodent is monitored in an open-field arena. Compounds that affect the central nervous system can either increase or decrease this activity.[16]
-
Methodology:
-
Acclimatization: Acclimatize the animal to the testing arena.
-
Drug Administration: Administer the test compound or vehicle.
-
Monitoring: Place the animal in the open-field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using an automated tracking system.
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle control group.
-
Conclusion
The NOP receptor represents a complex and multifaceted signaling system with significant therapeutic potential. Its unique pharmacology distinguishes it from classical opioid receptors, offering opportunities for the development of novel therapeutics with potentially improved side-effect profiles. A thorough understanding of its molecular biology, signaling pathways, and the appropriate experimental methodologies is paramount for researchers and drug development professionals seeking to harness the therapeutic promise of targeting the NOP receptor system. The continued investigation into the intricate mechanisms of NOP receptor function will undoubtedly pave the way for innovative treatments for a variety of debilitating disorders.
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.unife.it [iris.unife.it]
- 9. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. web.mousephenotype.org [web.mousephenotype.org]
- 15. Tail flick test - Wikipedia [en.wikipedia.org]
- 16. Participation of the nociceptin/orphanin FQ receptor in ethanol-mediated locomotor activation and ethanol intake in preweanling rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: SB-612111 Hydrochloride - A Potent and Selective NOP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of SB-612111 hydrochloride, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1). It is important to note that while the initial inquiry may have associated this compound with CXCR2 antagonism, the scientific literature robustly characterizes SB-612111 as a selective NOP receptor antagonist.[1][2] This guide will detail its chemical properties, mechanism of action, key quantitative data, and relevant experimental protocols to support its use in research and drug development.
Chemical and Physical Properties
This compound is the hydrochloride salt of the active free base, SB-612111. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 371980-94-8 (hydrochloride)[1][3] |
| 371980-98-2 (free base)[2][3][4] | |
| Molecular Formula | C₂₄H₂₉Cl₂NO·HCl[5] or C₂₄H₃₀Cl₃NO[3][6] |
| Molecular Weight | 454.86 g/mol [3][5] |
| IUPAC Name | (5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol hydrochloride[3] |
| Synonyms | SB 612111 HCl, SB612111 hydrochloride[3] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM)[7] |
| Purity | ≥97% (HPLC) |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathway
SB-612111 acts as a competitive antagonist at the NOP receptor, a G protein-coupled receptor (GPCR).[8] The endogenous ligand for the NOP receptor is the neuropeptide Nociceptin/Orphanin FQ (N/OFQ). The activation of the NOP receptor by N/OFQ initiates several intracellular signaling cascades. SB-612111 effectively blocks these downstream effects by preventing the binding of N/OFQ.
The NOP receptor primarily couples to inhibitory G proteins (Gαi/o).[9] Upon activation, this leads to:
-
Inhibition of adenylyl cyclase , resulting in decreased intracellular cyclic AMP (cAMP) levels.[9]
-
Modulation of ion channels , specifically the inhibition of voltage-gated Ca²⁺ channels and the activation of G protein-coupled inwardly rectifying K⁺ (GIRK) channels.[10][11]
-
Activation of mitogen-activated protein kinase (MAPK) pathways , including ERK1/2, p38, and JNK.[10][12]
By antagonizing the NOP receptor, SB-612111 can prevent these signaling events, making it a valuable tool for investigating the physiological and pathological roles of the N/OFQ-NOP system.
NOP Receptor Signaling Pathway
Quantitative Pharmacological Data
SB-612111 exhibits high affinity and selectivity for the NOP receptor over classical opioid receptors. The following table summarizes key binding affinities and functional antagonist potencies.
| Parameter | Receptor | Value | Assay System |
| Kᵢ (nM) | NOP (human) | 0.33[1] | Radioligand Binding |
| μ-opioid | 57.6 | Radioligand Binding | |
| κ-opioid | 160.5 | Radioligand Binding | |
| δ-opioid | 2109 | Radioligand Binding | |
| pKₑ | NOP (human) | 9.70[8] | GTPγS Binding |
| NOP (human) | 8.63[8] | cAMP Accumulation | |
| pA₂ | NOP (mouse) | 8.20 - 8.50[8] | Isolated Tissue Assays |
| ED₅₀ (mg/kg, i.v.) | N/A | 0.62[1] | Rat Carrageenan Inflammatory Pain Model |
| ED₅₀ (mg/kg) | N/A | 0.69[1] | Antagonism of N/OFQ-induced antimorphine action |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are crucial for the characterization of NOP receptor antagonists like SB-612111.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of SB-612111 for the NOP receptor.
-
Methodology:
-
Prepare cell membranes from cells recombinantly expressing the human NOP receptor (e.g., CHO-hNOP cells).
-
Incubate the cell membranes with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ).
-
Add increasing concentrations of SB-612111 to compete for binding with the radioligand.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC₅₀ value (concentration of SB-612111 that inhibits 50% of the specific binding of the radioligand) and then determine the Kᵢ value using the Cheng-Prusoff equation.[8]
-
2. GTPγS Binding Assay
-
Objective: To assess the functional antagonist activity of SB-612111 by measuring its ability to block agonist-induced G protein activation.
-
Methodology:
-
Use membranes from cells expressing the NOP receptor.
-
Incubate the membranes with a fixed concentration of a NOP receptor agonist (e.g., N/OFQ) in the presence of increasing concentrations of SB-612111.
-
Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog, which binds to activated G proteins.
-
Measure the amount of [³⁵S]GTPγS incorporated into the membranes.
-
The ability of SB-612111 to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its antagonist potency (pKₑ).[8]
-
3. cAMP Accumulation Assay
-
Objective: To measure the functional antagonism of SB-612111 on the downstream signaling cascade of the NOP receptor.
-
Methodology:
-
Culture whole cells expressing the NOP receptor (e.g., CHO-hNOP cells).
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate the cells with a fixed concentration of a NOP receptor agonist in the presence of increasing concentrations of SB-612111.
-
Stimulate adenylyl cyclase with forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable method (e.g., ELISA, HTRF).
-
The reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation by SB-612111 is used to calculate its antagonist potency (pKₑ).[8]
-
In Vivo Assays
1. Tail Withdrawal Assay (Mouse)
-
Objective: To evaluate the ability of SB-612111 to block N/OFQ-induced modulation of nociception.
-
Methodology:
-
Administer SB-612111 via a suitable route (e.g., intraperitoneally, i.p.).
-
After a pre-treatment period, administer N/OFQ intracerebroventricularly (i.c.v.) or intrathecally (i.t.).
-
Measure the latency of the mouse to withdraw its tail from a noxious heat source.
-
SB-612111's ability to prevent the pronociceptive (i.c.v. N/OFQ) or antinociceptive (i.t. N/OFQ) effects of N/OFQ demonstrates its in vivo antagonist activity.[13]
-
2. Forced Swim Test (Mouse)
-
Objective: To assess the potential antidepressant-like effects of SB-612111.
-
Methodology:
-
Administer SB-612111 (e.g., 1-10 mg/kg, i.p.) to mice.
-
After a 30-minute pre-treatment period, place the mice individually in a cylinder of water from which they cannot escape.
-
Record the duration of immobility during a specified period.
-
A reduction in immobility time is indicative of an antidepressant-like effect.[13][14]
-
3. Food Intake Assay (Mouse)
-
Objective: To determine if SB-612111 can block the orexigenic (appetite-stimulating) effects of N/OFQ.
-
Methodology:
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing a novel GPCR antagonist like SB-612111.
References
- 1. This compound | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 2. SB-612,111 - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. SB 612111 hydrochloride | C24H30Cl3NO | CID 21061234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 10. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders | MDPI [mdpi.com]
- 12. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
The Nociceptin/Orphanin FQ System: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the NOP Receptor, its Endogenous Ligand, and Associated Signaling Pathways for Therapeutic Development
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) system, a relatively recent discovery in the landscape of neuropeptide signaling, presents a complex and compelling area of research with significant therapeutic potential. Initially identified through "reverse pharmacology," the orphan G protein-coupled receptor now known as the NOP (Nociceptin Opioid Peptide) receptor was cloned before its endogenous ligand was discovered.[1][2] This system is the fourth member of the opioid receptor superfamily, yet it possesses a pharmacological profile distinct from the classical mu, delta, and kappa opioid receptors.[2][3] The endogenous ligand, N/OFQ, is a 17-amino acid peptide that does not bind with high affinity to classical opioid receptors, and likewise, opioid peptides do not activate the NOP receptor.[4][5] The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems and is implicated in a diverse array of physiological and pathological processes, including pain modulation, anxiety, depression, reward, learning, and memory.[3][4][6] This guide provides a detailed technical overview of the N/OFQ system, tailored for researchers, scientists, and drug development professionals. It encompasses the core components of the system, its signaling mechanisms, quantitative pharmacological data, and detailed experimental protocols for its investigation.
Core Components of the N/OFQ System
The Nociceptin/Orphanin FQ (N/OFQ) Peptide
N/OFQ is a heptadecapeptide with the amino acid sequence F-G-G-F-T-G-A-R-K-S-A-R-K-L-A-N-Q.[6][7] It is derived from a larger precursor protein called prepronociceptin (ppNOC).[8][9] The gene encoding ppNOC is located on chromosome 8p21 in humans.[1] The precursor protein also yields other peptides, including nocistatin and NocII, which may modulate the function of the N/OFQ receptor.[1][10] The N-terminal truncated and amidated fragment, N/OFQ(1-13)-NH2, is the minimal sequence that retains the full potency and affinity of the native peptide, making it a valuable research tool.[11]
The NOP Receptor
The NOP receptor, also known as ORL-1 (Opioid Receptor-Like 1), is a G protein-coupled receptor (GPCR) with a high degree of structural homology to classical opioid receptors.[2][7] Despite this similarity, key differences in its amino acid sequence confer its unique pharmacological properties, including its lack of affinity for traditional opioids.[7] The NOP receptor is widely expressed in the brain, with high concentrations in the hypothalamus, amygdala, hippocampus, brainstem, and the dorsal horn of the spinal cord.[1][6] This distribution aligns with the diverse physiological functions attributed to the N/OFQ system.[1][12]
Signaling Mechanisms of the NOP Receptor
Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular signaling events, primarily through coupling to pertussis toxin-sensitive Gi/o proteins.[4][11] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][11] The dissociation of the G protein into its Gα and Gβγ subunits triggers further downstream effects.[4] The Gβγ subunits can directly modulate ion channels, leading to the inhibition of N-type voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[3][4] These actions collectively reduce neuronal excitability and inhibit neurotransmitter release.[3][9]
Beyond the canonical Gi/o pathway, the NOP receptor has been shown to couple to other G proteins, including Gz and G16, and can activate various mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, p38, and JNK.[3][11] Like many GPCRs, agonist binding also leads to the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling.[3][13]
Physiological and Pathophysiological Roles
The N/OFQ system is a critical modulator of numerous physiological functions, with its effects often being complex and context-dependent.
-
Pain Modulation: The role of the N/OFQ system in pain is multifaceted. Supraspinal administration of N/OFQ can induce hyperalgesia and antagonize opioid-induced analgesia in rodents.[1][13] Conversely, spinal administration generally produces analgesia.[13][14] In primates, both spinal and supraspinal NOP receptor activation leads to antinociception, highlighting important species differences.[15] The analgesic effects are mediated by the inhibition of nociceptive transmission in the spinal cord.[16]
-
Anxiety and Depression: The N/OFQ system is implicated in the regulation of mood and emotional states.[4][17] NOP receptor agonists generally exhibit anxiolytic-like effects in preclinical models.[4] Conversely, NOP receptor antagonists have shown antidepressant-like activity.[17][18] Clinical studies have reported altered plasma levels of N/OFQ in patients with depression and bipolar disorder.[19]
-
Reward and Addiction: The N/OFQ system plays a significant role in reward pathways, often opposing the effects of classical opioids.[20][21] NOP receptor agonists can block the rewarding effects of drugs of abuse, such as morphine, cocaine, and alcohol, in animal models.[20][22] This is thought to be mediated, at least in part, by the inhibition of dopamine release in the mesolimbic pathway.[20]
-
Other Functions: The N/OFQ system is also involved in learning and memory, food intake, cardiovascular regulation, and immune function.[2][3]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for the endogenous ligand N/OFQ and selected tool compounds at the human NOP receptor.
Table 1: Binding Affinities (Ki) of Selected Ligands for the Human NOP Receptor
| Compound | Radioligand | Cell Line | Ki (nM) | Reference(s) |
| N/OFQ | [³H]N/OFQ | CHO | 0.065 | [15] |
| J-113397 (Antagonist) | [³H]Nociceptin | CHO-hNOP | 7.95 (pKb) | [12][13] |
| UFP-101 (Antagonist) | [³H]Nociceptin | CHO-hNOP | 7.66 (pKb) | [12][13] |
| SB-612111 (Antagonist) | Not Specified | Not Specified | 8.05 (pA2) | [8] |
Table 2: Functional Potency (EC50/pEC50) and Efficacy (Emax) of NOP Receptor Agonists
| Compound | Assay Type | Cell Line | Parameter | Value | Reference(s) |
| N/OFQ | [³⁵S]GTPγS Binding | CHO-hNOP | pEC50 | 9.33 | [23] |
| N/OFQ | NOP/G protein BRET | HEK293 | pEC50 | 8.44 | [13] |
| N/OFQ | NOP/β-arrestin 2 BRET | HEK293 | pEC50 | 8.02 | [13] |
| N/OFQ | Calcium Mobilization | CHO-hNOP-Gαqi5 | pEC50 | 9.59 | [23] |
| N/OFQ(1-13)-NH₂ | NOP/G protein BRET | HEK293 | pEC50 | 8.80 | [11] |
| N/OFQ(1-13)-NH₂ | NOP/β-arrestin 2 BRET | HEK293 | pEC50 | 8.26 | [11] |
| UFP-112 | NOP/G protein BRET | HEK293 | pEC50 | 9.77 | [13] |
| Ro 65-6570 | [³⁵S]GTPγS Binding | CHO-hNOP | Emax | Full Agonist | [24] |
| AT-312 | [³⁵S]GTPγS Binding | CHO-hNOP | Emax | ~100% of N/OFQ | [15] |
Key Experimental Methodologies
Detailed protocols for fundamental assays used to characterize the N/OFQ system are provided below.
In Vitro Assays
This assay determines the binding affinity (Ki) of a test compound for the NOP receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membranes from cells expressing the human NOP receptor (e.g., CHO-hNOP).
-
Radioligand: [³H]Nociceptin (specific activity > 100 Ci/mmol).[15]
-
Unlabeled N/OFQ (for non-specific binding determination).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[25]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and resuspend NOP receptor-expressing cell membranes in assay buffer to a final protein concentration of 5-20 µg per well.[25]
-
Assay Setup: In a 96-well plate, add in the following order:
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[17][25]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[25]
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[25]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][25]
References
- 1. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 | PLOS One [journals.plos.org]
- 14. dol.inf.br [dol.inf.br]
- 15. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. nociceptin/orphanin FQ | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel bioassay to detect Nociceptin/Orphanin FQ release from single human polymorphonuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro functional characterization of novel nociceptin/orphanin FQ receptor agonists in recombinant and native preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
SB-612111 Hydrochloride: A Technical Overview of its Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
SB-612111 hydrochloride is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] Discovered and initially developed by GlaxoSmithKline (formerly Smithkline Beecham), this small molecule has been instrumental in elucidating the physiological and pathological roles of the N/OFQ-NOP system.[2] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of SB-612111, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Discovery and Development
The discovery of SB-612111 emerged from efforts to develop non-peptide ligands for the NOP receptor, which was identified in 1994.[2] The endogenous ligand for this receptor, N/OFQ, is a 17-amino acid peptide that modulates a wide range of biological functions, including pain, mood, feeding, and reward.[3] The development of small molecule antagonists like SB-612111 was crucial for overcoming the pharmacokinetic limitations of peptide-based ligands and for systematically investigating the therapeutic potential of blocking the NOP receptor.
While SB-612111 demonstrated significant promise in preclinical studies, its clinical development has been limited. It was once considered for Phase I clinical trials for the treatment of Parkinson's disease, but this did not proceed.[2] Nevertheless, SB-612111 remains a valuable research tool for investigating the N/OFQ-NOP system.
Mechanism of Action and Signaling Pathway
SB-612111 acts as a competitive antagonist at the NOP receptor, a G protein-coupled receptor (GPCR).[4] The NOP receptor primarily couples to inhibitory G proteins (Gαi/o). Upon activation by its endogenous ligand N/OFQ, the NOP receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[5] SB-612111 blocks these effects by preventing the binding of N/OFQ to the NOP receptor.
Pharmacological Characterization: Data Summary
The pharmacological profile of SB-612111 has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Binding Affinity of SB-612111
| Receptor | Ki (nM) | Reference(s) |
| NOP | 0.33 | [6] |
| μ-opioid | 57.6 | [6] |
| κ-opioid | 160.5 | [6] |
| δ-opioid | 2109 | [6] |
Table 2: In Vitro Functional Antagonist Activity of SB-612111
| Assay | Cell Line | pKB / pA2 | Reference(s) |
| GTPγS Binding | CHO(hNOP) | 9.70 | [4] |
| cAMP Accumulation | CHO(hNOP) | 8.63 | [4] |
| Mouse Vas Deferens | - | 8.50 | [4] |
| Rat Vas Deferens | - | 8.20 | [4] |
| Guinea Pig Ileum | - | 8.35 | [4] |
| Mouse Cerebral Cortex Synaptosomes | - | 8.41 | [4] |
Table 3: In Vivo Efficacy of SB-612111 in Preclinical Models
| Model | Species | Effect | Effective Dose (mg/kg, i.p.) | Reference(s) |
| N/OFQ-induced Pronociception (Tail Withdrawal) | Mouse | Antagonism | 0.1 - 1 | [5] |
| N/OFQ-induced Orexigenic Effect | Mouse | Antagonism | 1 | [5] |
| Forced Swimming Test | Mouse | Reduced Immobility | 1 - 10 | [5] |
| Tail Suspension Test | Mouse | Reduced Immobility | 1 - 10 | [5] |
| Traumatic Brain Injury (Improved Cerebral Blood Flow) | Rat | Improvement | Topical application of 10-100 µM | [7][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the pharmacological characterization of SB-612111.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of SB-612111 for the NOP receptor and other opioid receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO cells transfected with human NOP, μ, κ, or δ opioid receptors).
-
Radioligand (e.g., [3H]-N/OFQ for NOP receptor).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of SB-612111 in binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of SB-612111 that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. GTPγS Binding Assay
-
Objective: To assess the functional antagonist activity of SB-612111 by measuring its ability to block agonist-stimulated G protein activation.
-
Materials:
-
Cell membranes expressing the NOP receptor.
-
[35S]GTPγS.
-
GDP.
-
N/OFQ (agonist).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Pre-incubate cell membranes with SB-612111 and GDP.
-
Add N/OFQ to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate to allow for [35S]GTPγS binding to activated G proteins (e.g., 60 minutes at 30°C).
-
Terminate the reaction by filtration.
-
Measure the amount of bound [35S]GTPγS.
-
Determine the ability of SB-612111 to inhibit the N/OFQ-stimulated [35S]GTPγS binding and calculate the pKB.
-
3. cAMP Accumulation Assay
-
Objective: To determine the functional antagonist activity of SB-612111 by measuring its effect on adenylyl cyclase activity.
-
Materials:
-
Whole cells expressing the NOP receptor (e.g., CHO-hNOP).
-
Forskolin (to stimulate adenylyl cyclase).
-
N/OFQ.
-
This compound.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-treat cells with SB-612111.
-
Stimulate the cells with a combination of forskolin and N/OFQ.
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a suitable detection method.
-
Determine the ability of SB-612111 to reverse the N/OFQ-mediated inhibition of forskolin-stimulated cAMP accumulation and calculate the pKB.
-
In Vivo Assays
1. Mouse Tail Withdrawal Assay
-
Objective: To evaluate the ability of SB-612111 to block N/OFQ-induced modulation of nociception.
-
Animals: Male mice.
-
Procedure:
-
Administer SB-612111 (e.g., intraperitoneally).
-
After a pre-treatment period, administer N/OFQ (e.g., intracerebroventricularly or intrathecally).
-
Immerse the distal portion of the mouse's tail in a warm water bath (e.g., 52°C).
-
Measure the latency to tail withdrawal.
-
An increase in withdrawal latency indicates antinociception, while a decrease indicates pronociception.
-
2. Mouse Forced Swimming Test
-
Objective: To assess the antidepressant-like effects of SB-612111.
-
Animals: Male mice.
-
Procedure:
-
Administer SB-612111.
-
Place the mouse in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during a specified period (e.g., the last 4 minutes of a 6-minute test).
-
A reduction in immobility time is indicative of an antidepressant-like effect.[5]
-
Conclusion
This compound is a seminal tool compound that has significantly advanced our understanding of the N/OFQ-NOP receptor system. Its high potency and selectivity have made it an invaluable asset in preclinical research across various therapeutic areas, including pain, mood disorders, and neurological conditions. While its own path to clinical application has not been realized, the knowledge gained from studies involving SB-612111 continues to inform the development of new NOP receptor-targeted therapeutics. This guide provides a foundational resource for researchers and drug development professionals working with or interested in the pharmacology of SB-612111 and the broader field of NOP receptor modulation.
References
- 1. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of nociceptin/orphanin FQ-NOP receptor system inhibits tyrosine hydroxylase phosphorylation, dopamine synthesis, and dopamine D(1) receptor signaling in rat nucleus accumbens and dorsal striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Nociceptin/Orphanin FQ (NOP) Receptor in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, commonly known as the NOP receptor (or ORL-1), is the fourth member of the opioid receptor family. Despite its structural homology to the classical opioid receptors (mu, delta, and kappa), the NOP receptor possesses a unique pharmacology and does not bind traditional opioid ligands with high affinity.[1][2] Its endogenous ligand is the 17-amino acid neuropeptide Nociceptin/Orphanin FQ (N/OFQ).[3] The NOP receptor and its endogenous ligand are widely distributed throughout the central nervous system (CNS), implicating their involvement in a diverse array of physiological and pathological processes.[4] This technical guide provides an in-depth overview of the NOP receptor's role in the CNS, focusing on its signaling pathways, physiological functions, and its potential as a therapeutic target.
NOP Receptor Distribution in the Central Nervous System
The NOP receptor is broadly expressed in the human brain, with high concentrations observed in regions critical for pain perception, mood regulation, reward, and cognition.[5][6] Positron Emission Tomography (PET) imaging using ligands like 11C-NOP-1A has enabled the in vivo quantification of NOP receptor distribution in the living human brain.[5][6]
Table 1: Quantitative Distribution of NOP Receptors in the Human Brain [5][6]
| Brain Region | Receptor Density (VT; mL/cm³) | Key Functions |
| Temporal Cortex | 10.1 | Auditory processing, memory |
| Caudate | > 6 fmol/mg | Motor control, reward |
| Amygdala | > 6 fmol/mg | Emotion, fear, anxiety |
| Cortex | > 6 fmol/mg | Higher cognitive functions |
| Thalamic Nuclei | High | Sensory and motor signal relay |
| Periaqueductal Gray (PAG) | High | Pain modulation |
| Rostral Ventromedial Medulla (RVM) | High | Pain modulation |
| Hippocampus | High | Learning and memory |
| Nucleus Accumbens | High | Reward and addiction |
| Ventral Tegmental Area (VTA) | High | Reward and addiction |
| Cerebellum | 5.6 | Motor coordination |
NOP Receptor Signaling Pathways
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[7][8] Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.
Canonical Gαi/o-Mediated Signaling
Upon agonist binding, the NOP receptor undergoes a conformational change, leading to the activation of associated Gαi/o proteins. This results in:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
-
Modulation of Ion Channels: The dissociated Gβγ subunits directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.[7][9]
Non-Canonical Signaling Pathways
In addition to the classical Gαi/o pathway, the NOP receptor can also signal through other pathways, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: NOP receptor activation has been shown to modulate the activity of MAPK cascades, which are involved in regulating gene expression and cellular processes like proliferation and differentiation.[8]
-
Phospholipase C (PLC) Pathway: In some cellular contexts, the NOP receptor can couple to Gαq/11 proteins, leading to the activation of PLC and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Role of the NOP Receptor in CNS Functions and Disorders
The widespread distribution and potent neuromodulatory actions of the NOP receptor system implicate it in a variety of CNS functions and disorders.
Pain Modulation
The role of the NOP receptor in pain is complex and site-dependent. Supraspinal activation of NOP receptors can produce both hyperalgesic and analgesic effects depending on the specific brain region and the pain state. In contrast, spinal NOP receptor activation generally produces analgesia. This dual nature makes the NOP receptor a compelling target for the development of novel analgesics with potentially fewer side effects than traditional opioids.
Anxiety and Depression
The NOP receptor system is a key modulator of mood and emotional states. Activation of NOP receptors has been shown to produce anxiolytic-like effects in preclinical models. Conversely, blockade of NOP receptors with antagonists has demonstrated antidepressant-like effects. This suggests that NOP receptor agonists could be developed as anxiolytics, while antagonists may represent a novel class of antidepressants.
Learning and Memory
The NOP receptor system plays a significant role in cognitive processes. High densities of NOP receptors are found in the hippocampus and amygdala, brain regions crucial for learning and memory. Generally, activation of NOP receptors has been shown to impair learning and memory consolidation, suggesting that NOP receptor antagonists could have potential as cognitive enhancers.
Addiction and Reward
The NOP receptor system modulates the brain's reward pathways. NOP receptor activation has been shown to attenuate the rewarding effects of drugs of abuse, such as opioids, psychostimulants, and alcohol. This suggests that NOP receptor agonists could be a promising therapeutic strategy for the treatment of substance use disorders.
Quantitative Data on NOP Receptor Ligands
The development of selective NOP receptor ligands has been crucial for elucidating the physiological roles of this receptor system. The binding affinities of various agonists and antagonists have been characterized using radioligand binding assays.
Table 2: Binding Affinities (Ki) of Selected Ligands for the Human NOP Receptor [10][11][12]
| Ligand | Type | Ki (nM) |
| Nociceptin/Orphanin FQ | Endogenous Agonist | ~0.1 |
| Ro 64-6198 | Agonist | ~1 |
| UFP-101 | Antagonist | ~0.2 |
| J-113397 | Antagonist | ~1.5 |
| SB-612111 | Antagonist | 0.33 |
| [11C]NOP-1A | PET Ligand (Antagonist) | 0.15 |
Key Experimental Protocols
A variety of in vitro and in vivo experimental techniques are employed to study the NOP receptor system.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a ligand for the NOP receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the NOP receptor.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-Nociceptin) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins following agonist binding to the NOP receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the NOP receptor.
-
Incubation: Incubate the membranes with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Separation: Separate the membrane-bound [³⁵S]GTPγS from the free form by filtration.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes.
-
Data Analysis: Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for agonists. For antagonists, measure their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.[13][14][15][16]
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following NOP receptor activation.
Methodology:
-
Cell Culture: Culture cells expressing the NOP receptor.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with forskolin (to activate adenylyl cyclase) in the presence or absence of a NOP receptor agonist.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Determine the ability of NOP receptor agonists to inhibit forskolin-stimulated cAMP accumulation.
In Vivo Microdialysis
This technique is used to measure the release of neurotransmitters in specific brain regions of freely moving animals in response to NOP receptor ligands.[17][18][19][20][21]
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Collect dialysate samples containing extracellular fluid from the brain region of interest.
-
Drug Administration: Administer NOP receptor ligands systemically or locally through the microdialysis probe (reverse dialysis).
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) in the dialysate samples using techniques like high-performance liquid chromatography (HPLC).
Behavioral Assays
This test assesses anxiety-like behavior in rodents.[2][22][23][24][25]
Methodology:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Place the animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms.
-
Interpretation: Anxiolytic compounds increase the time spent in and entries into the open arms.
This test is used to screen for antidepressant-like activity.[1][3][4][26][27]
Methodology:
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: Place the animal in the water for a set period (e.g., 6 minutes).
-
Data Collection: Measure the duration of immobility (floating).
-
Interpretation: Antidepressant compounds decrease the duration of immobility.
Conclusion and Future Directions
The NOP receptor system is a critical modulator of a wide range of functions within the central nervous system. Its involvement in pain, mood, cognition, and reward pathways makes it a highly attractive target for the development of novel therapeutics for a variety of neurological and psychiatric disorders. The distinct pharmacological profile of the NOP receptor, particularly its potential to produce analgesia with a reduced side-effect profile compared to classical opioids, and its role in mitigating addiction, highlights its therapeutic promise. Future research will likely focus on the development of biased agonists that selectively activate specific downstream signaling pathways, potentially leading to more targeted and effective treatments with fewer adverse effects. Further elucidation of the complex interactions between the NOP receptor system and other neurotransmitter systems will also be crucial for a comprehensive understanding of its role in brain function and disease.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newcastle.edu.au [newcastle.edu.au]
- 3. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 5. Event Website - Fourwaves [event.fourwaves.com]
- 6. Brain and Whole-Body Imaging of Nociceptin/Orphanin FQ Peptide Receptor in Humans Using the PET Ligand 11C-NOP-1A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. zenodo.org [zenodo.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. STANDARD OPERATING PROCEDURE FOR OPERATION, MAINTENANCE OF ELEVATED PLUS MAZE. | Research SOP [researchsop.com]
- 24. protocols.io [protocols.io]
- 25. mmpc.org [mmpc.org]
- 26. researchgate.net [researchgate.net]
- 27. animal.research.wvu.edu [animal.research.wvu.edu]
SB-612111 Hydrochloride: A Comprehensive Profile of its Selectivity for Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-612111 hydrochloride is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This technical guide provides an in-depth overview of the opioid receptor selectivity profile of SB-612111, summarizing key binding affinity and functional activity data. Detailed experimental protocols for the cited assays are also provided to facilitate replication and further investigation by researchers in the field.
Data Presentation: Binding Affinity and Functional Antagonism
The selectivity of this compound for the NOP receptor over classical opioid receptors (mu, delta, and kappa) has been determined through various in vitro assays. The data consistently demonstrates a high affinity and selectivity for the NOP receptor.
Table 1: Opioid Receptor Binding Affinity of SB-612111
| Receptor | Radioligand | Ki (nM) | Selectivity vs. NOP |
| NOP (hORL-1) | [3H]Nociceptin | 0.33 | - |
| Mu (μ) | [3H]DAMGO | 57.6 | 174-fold |
| Delta (δ) | [3H]DPDPE | 2109 | 6391-fold |
| Kappa (κ) | [3H]U-69593 | 160.5 | 486-fold |
Ki represents the inhibition constant, a measure of binding affinity. Data sourced from studies using Chinese hamster ovary (CHO) cells expressing human recombinant opioid receptors.[2][3]
Table 2: Functional Antagonist Activity of SB-612111
| Assay | Agonist | pKB / pA2 |
| [35S]GTPγS Binding (CHO-hNOP cells) | N/OFQ | 9.70 (pKB) |
| cAMP Accumulation (CHO-hNOP cells) | N/OFQ | 8.63 (pKB) |
| Isolated Tissues (mouse, rat, guinea pig) | N/OFQ | 8.20 - 8.50 (pA2) |
pKB and pA2 are measures of antagonist potency. Data sourced from Spagnolo et al., 2007.[2]
Mandatory Visualization
NOP Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the NOP receptor, which is coupled to inhibitory G-proteins (Gi/o). Activation of the NOP receptor by its endogenous ligand N/OFQ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. SB-612111 acts as a competitive antagonist at this receptor.
Caption: NOP receptor signaling pathway and the antagonistic action of SB-612111.
Experimental Workflow for Determining Opioid Receptor Selectivity
This diagram outlines a typical experimental workflow for assessing the selectivity profile of a compound like SB-612111.
Caption: Workflow for determining the opioid receptor selectivity of a test compound.
Experimental Protocols
Radioligand Binding Assays
These assays determine the affinity of SB-612111 for various opioid receptors by measuring its ability to displace a radiolabeled ligand.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NOP (hORL-1), mu, delta, or kappa opioid receptors.
-
Membrane Preparation:
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Assay Procedure (Competition Binding):
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand and varying concentrations of SB-612111.
-
Radioligands Used:
-
NOP: [3H]Nociceptin
-
Mu: [3H]DAMGO
-
Delta: [3H]DPDPE
-
Kappa: [3H]U-69593
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of SB-612111 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the ability of SB-612111 to antagonize agonist-induced G-protein activation.
-
Principle: In the presence of an agonist, G-protein coupled receptors (GPCRs) facilitate the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates upon G-protein activation.
-
Receptor Source: Membranes from CHO cells expressing human recombinant NOP receptors (CHO-hNOP).
-
Assay Procedure:
-
CHO-hNOP cell membranes are pre-incubated with varying concentrations of SB-612111.
-
A fixed concentration of the agonist N/OFQ is then added to stimulate the NOP receptors.
-
[35S]GTPγS is added to the mixture.
-
The reaction is incubated at 30°C for 60 minutes.
-
The assay is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.
-
-
Data Analysis: The ability of SB-612111 to inhibit the N/OFQ-stimulated [35S]GTPγS binding is measured. The antagonist dissociation constant (KB) is determined from the concentration-response curves, and this is often expressed as its negative logarithm (pKB).
cAMP Accumulation Assay
This assay assesses the functional antagonism of SB-612111 by measuring its effect on the inhibition of cAMP production.
-
Principle: NOP receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, the enzyme responsible for producing cAMP. An agonist will decrease intracellular cAMP levels. An antagonist will block this effect.
-
Cell Line: CHO cells stably expressing the human NOP receptor (CHO-hNOP).
-
Assay Procedure:
-
CHO-hNOP cells are pre-treated with varying concentrations of SB-612111.
-
The cells are then stimulated with a combination of forskolin (an adenylyl cyclase activator) and a fixed concentration of the NOP agonist, N/OFQ.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Data Analysis: The ability of SB-612111 to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The antagonist potency is expressed as the pKB.
Conclusion
This compound is a highly potent and selective antagonist for the NOP receptor, with significantly lower affinity for the classical mu, delta, and kappa opioid receptors.[1][2][3] This high degree of selectivity makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the N/OFQ-NOP system. The detailed experimental protocols provided herein offer a framework for the continued characterization of this and other NOP receptor ligands.
References
- 1. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of SB-612111 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-612111 hydrochloride is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. This document provides a comprehensive overview of the pharmacological properties of SB-612111, detailing its binding affinity, in vitro and in vivo functional activity, and the underlying signaling pathways. The information is intended to serve as a technical guide for researchers and professionals in drug development, presenting quantitative data in structured tables, outlining key experimental methodologies, and visualizing complex biological processes through diagrams.
Introduction
The N/OFQ-NOP receptor system is a key modulator of a wide range of physiological and pathological processes, including pain, mood, feeding behavior, and reward.[1] Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands with high affinity. SB-612111 has emerged as a valuable pharmacological tool for elucidating the roles of the NOP receptor system and as a potential therapeutic agent. This guide synthesizes the current knowledge on the pharmacological profile of this compound.
Binding Affinity and Selectivity
SB-612111 exhibits high affinity for the human NOP receptor with excellent selectivity over classical opioid receptors (μ, δ, and κ). This high selectivity makes it a precise tool for studying NOP receptor function.
Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors
| Receptor | Ki (nM) | Selectivity vs. NOP |
| NOP | 0.33[2][3] | - |
| μ (mu) | 57.6[2] | 174-fold[3] |
| κ (kappa) | 160.5[2] | 486-fold[3] |
| δ (delta) | 2109[2] | 6391-fold[3] |
In Vitro Functional Activity
SB-612111 acts as a competitive antagonist at the NOP receptor, effectively blocking the intracellular signaling initiated by the endogenous ligand N/OFQ. This has been demonstrated in various functional assays, including GTPγS binding and cAMP accumulation assays.
Table 2: In Vitro Functional Antagonist Activity of this compound
| Assay | Agonist | Cell Line/Tissue | Parameter | Value |
| [³⁵S]GTPγS Binding | N/OFQ | CHO(hNOP) cell membranes | pKB | 9.70[4] |
| cAMP Accumulation | N/OFQ | CHO(hNOP) cells | pKB | 8.63[4] |
| Inhibition of N/OFQ-induced effects | N/OFQ | Mouse and rat vas deferens, guinea pig ileum | pA₂ | 8.20 - 8.50[4] |
In Vivo Pharmacological Effects
In vivo studies have demonstrated the ability of SB-612111 to antagonize N/OFQ-mediated effects in various animal models, highlighting its potential therapeutic applications.
Table 3: In Vivo Activity of this compound
| Animal Model | Effect of N/OFQ | Effect of SB-612111 | Dose of SB-612111 | Reference |
| Mouse Tail Withdrawal Assay | Pronociceptive (i.c.v.), Antinociceptive (i.t.) | Prevented N/OFQ effects | up to 3 mg/kg i.p. | [1] |
| Mouse Food Intake (sated) | Orexigenic (i.c.v.) | Prevented N/OFQ effect | 1 mg/kg i.p. | [1] |
| Mouse Forced Swimming Test | - | Reduced immobility time (antidepressant-like effect) | 1-10 mg/kg | [1] |
| Mouse Tail Suspension Test | - | Reduced immobility time | 1-10 mg/kg | [1] |
| Rat Carrageenan Inflammatory Pain | Thermal hyperalgesia | Antagonized hyperalgesia | ED₅₀ = 0.62 mg/kg i.v. | [3] |
Signaling Pathways
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[5] Activation of the NOP receptor by an agonist like N/OFQ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels.[5] The Gβγ subunits released upon G protein activation can also modulate downstream effectors, including the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[2] SB-612111, as a competitive antagonist, blocks these signaling cascades by preventing N/OFQ from binding to and activating the NOP receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological studies. Below are generalized protocols for key in vitro assays used to characterize SB-612111.
Competitive Radioligand Binding Assay
This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the NOP receptor are prepared from cultured cells or tissue homogenates.[6]
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ) and varying concentrations of the unlabeled test compound (SB-612111).[7]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand is washed away.[6]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]
-
Data Analysis: The concentration of SB-612111 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[7]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the NOP receptor are used.[3]
-
Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, a fixed concentration of the agonist (N/OFQ), and varying concentrations of the antagonist (SB-612111).[8]
-
Separation: Bound [³⁵S]GTPγS is separated from the free form. This can be achieved by filtration or by using a homogeneous method like the Scintillation Proximity Assay (SPA).[3][9]
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The ability of SB-612111 to inhibit the N/OFQ-stimulated [³⁵S]GTPγS binding is measured to determine its antagonist potency (pKB or IC₅₀).
cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the intracellular levels of the second messenger cyclic AMP.
Methodology:
-
Cell Culture: Whole cells expressing the NOP receptor are cultured in microplates.
-
Stimulation: The cells are typically pre-incubated with varying concentrations of SB-612111. Then, adenylyl cyclase is stimulated with forskolin, and the NOP receptor is activated with a fixed concentration of N/OFQ.[10][11] The N/OFQ will inhibit the forskolin-stimulated cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
Detection: The amount of cAMP is quantified using a variety of methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen, or ELISA).[11]
-
Data Analysis: The ability of SB-612111 to reverse the N/OFQ-mediated inhibition of forskolin-stimulated cAMP accumulation is measured to determine its antagonist potency.[10]
Clinical Development Status
As of the latest available information, there is no public record of this compound having entered clinical trials. While the preclinical data are robust, the transition of NOP receptor antagonists to clinical use has been challenging. Several other NOP receptor antagonists have been investigated in clinical trials for various indications, but some have been discontinued due to lack of efficacy or other reasons.[12] This highlights the complexities of translating preclinical findings in the NOP receptor system to human therapeutics.
Conclusion
This compound is a highly potent and selective NOP receptor antagonist that has been instrumental in advancing our understanding of the N/OFQ-NOP system. Its well-characterized pharmacological profile, encompassing high binding affinity, robust in vitro functional antagonism, and significant in vivo effects, makes it an invaluable research tool. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to support further investigation into the therapeutic potential of targeting the NOP receptor. While the clinical development path for NOP antagonists remains to be fully elucidated, the compelling preclinical data for compounds like SB-612111 continue to drive interest in this area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. revvity.com [revvity.com]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide: SB-612111 Hydrochloride vs. Other Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of SB-612111 hydrochloride, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. In contrast to classical opioid antagonists such as naloxone and naltrexone, which primarily target the mu (µ), delta (δ), and kappa (κ) opioid receptors, SB-612111 offers a distinct pharmacological profile. This guide presents a detailed comparison of the binding affinities, functional activities, and signaling pathways of these antagonists. Furthermore, it includes detailed experimental protocols for key in vitro assays and visualizes complex biological and experimental processes using Graphviz diagrams to facilitate a deeper understanding for researchers in drug development and pharmacology.
Introduction
The discovery of the NOP receptor and its endogenous ligand, N/OFQ, has unveiled a fourth dimension of opioid pharmacology, distinct from the classical µ, δ, and κ opioid systems. The N/OFQ-NOP system is implicated in a wide array of physiological and pathological processes, including pain modulation, mood, anxiety, and reward. Consequently, selective NOP receptor antagonists have emerged as promising therapeutic targets. This compound is a prominent example of such a compound, demonstrating high affinity and selectivity for the NOP receptor.
Classical opioid antagonists, naloxone and naltrexone, are cornerstones in the management of opioid overdose and addiction. Their mechanism of action relies on the competitive blockade of classical opioid receptors, thereby reversing the effects of opioid agonists. Understanding the pharmacological distinctions between SB-612111 and these traditional antagonists is crucial for the strategic development of novel therapeutics targeting the NOP system.
Comparative Pharmacology
The pharmacological profiles of SB-612111, naloxone, and naltrexone are distinguished by their binding affinities and selectivities for the NOP receptor versus the classical opioid receptors.
Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating higher affinity. The following table summarizes the Ki values for SB-612111, naloxone, and naltrexone at the human NOP, mu, kappa, and delta opioid receptors.
| Compound | NOP Ki (nM) | µ-Opioid Ki (nM) | κ-Opioid Ki (nM) | δ-Opioid Ki (nM) |
| This compound | 0.33 | 57.6 | 160.5 | 2109 |
| Naloxone | >10,000 | 0.43 - 5.1 | 0.13 - 4.8 | 2.2 - 9.4 |
| Naltrexone | 3818[1] | 0.37 - 0.4 | 4.8 | 9.4 |
Note: Ki values for naloxone and naltrexone can vary between studies and experimental conditions. The ranges provided reflect this variability.
SB-612111 exhibits sub-nanomolar affinity for the NOP receptor, with significantly lower affinity for the classical opioid receptors, demonstrating its high selectivity. In stark contrast, both naloxone and naltrexone display high affinity for the mu-opioid receptor and varying affinities for the kappa and delta receptors, while possessing negligible affinity for the NOP receptor[1].
Functional Activity
Functional assays are essential to characterize the cellular response following ligand binding. For antagonists, these assays typically measure the ability of the compound to inhibit the action of an agonist. Key parameters include the pA2 and pKB values, which are measures of antagonist potency.
| Compound | Assay | Receptor | pA2 / pKB |
| This compound | GTPγS Binding | NOP | pKB = 9.70[2] |
| cAMP Accumulation | NOP | pKB = 8.63[2] | |
| Isolated Tissues | NOP | pA2 = 8.20 - 8.50[2] | |
| Naloxone | Not available for NOP | ||
| Naltrexone | Not available for NOP |
SB-612111 acts as a competitive antagonist at the NOP receptor, effectively blocking N/OFQ-induced G-protein activation (measured by GTPγS binding) and inhibition of adenylyl cyclase (measured by cAMP accumulation)[2]. Due to their extremely low affinity, functional antagonist activity of naloxone and naltrexone at the NOP receptor is not a primary area of investigation. Their well-established antagonist activity is at the classical opioid receptors.
Signaling Pathways
The differential receptor targets of SB-612111 and classical opioid antagonists result in the modulation of distinct intracellular signaling cascades.
NOP Receptor Signaling
The NOP receptor, like the classical opioid receptors, is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Activation of the NOP receptor by its endogenous ligand N/OFQ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). NOP receptor activation can also lead to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. Furthermore, NOP receptor activation can trigger signaling through mitogen-activated protein kinase (MAPK) pathways, including JNK and ROCK[3][4]. SB-612111, as a NOP antagonist, blocks these signaling events initiated by N/OFQ.
References
- 1. Pharmacological enhancement of naltrexone treatment for opioid dependence: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unife.it [iris.unife.it]
Methodological & Application
Application Notes and Protocols for SB-612111 Hydrochloride In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of SB-612111 hydrochloride, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for common in vivo assays.
Mechanism of Action
This compound exerts its effects by selectively blocking the NOP receptor, a G-protein coupled receptor.[3] The endogenous ligand for this receptor is the neuropeptide N/OFQ. The N/OFQ-NOP system is implicated in a variety of physiological processes, including pain modulation, mood, anxiety, and learning.[4] By antagonizing the NOP receptor, SB-612111 can reverse the effects of N/OFQ and has been shown to produce antidepressant-like and anxiolytic-like effects, as well as modulate pain responses and food intake in animal models.[1][2]
Signaling Pathway of the NOP Receptor
The NOP receptor primarily couples to inhibitory G-proteins (Gαi/o). Upon activation by its endogenous ligand N/OFQ, a signaling cascade is initiated that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion channels, typically inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. This results in a reduction of neuronal excitability and neurotransmitter release. The pathway also involves the activation of mitogen-activated protein kinases (MAPKs). SB-612111, as a competitive antagonist, blocks the binding of N/OFQ to the NOP receptor, thereby preventing these downstream signaling events.
Caption: NOP receptor signaling pathway and the antagonistic action of SB-612111.
Data Presentation
The following tables summarize quantitative data from in vivo studies involving SB-612111.
Table 1: Antidepressant-Like Effects of SB-612111 in Mice
| Experimental Assay | Animal Model | Administration Route | Dose Range (mg/kg) | Outcome |
| Forced Swimming Test | Mice | Intraperitoneal (i.p.) | 1 - 10 | Reduced immobility time.[1][2] |
| Tail Suspension Test | Mice | Intraperitoneal (i.p.) | 1 - 10 | Reduced immobility time.[1][2] |
Table 2: Effects of SB-612111 on Nociception in Mice
| Experimental Assay | Animal Model | Administration Route | Dose (mg/kg) | Outcome |
| Tail Withdrawal Assay | Mice | Intraperitoneal (i.p.) | up to 3 | Prevented the pronociceptive and antinociceptive actions of intracerebroventricularly and intrathecally administered N/OFQ, respectively.[1][2] |
Table 3: Effects of SB-612111 on Food Intake in Mice
| Experimental Condition | Animal Model | Administration Route | Dose (mg/kg) | Outcome |
| Sated Mice | Mice | Intraperitoneal (i.p.) | 1 | Prevented the orexigenic (appetite-stimulating) effect of N/OFQ.[1][2] |
| 17-h Food-Deprived Mice | Mice | Intraperitoneal (i.p.) | 1 and 10 | No significant reduction in food intake.[1][2] |
Table 4: Effects of SB-612111 in a Rat Model of Traumatic Brain Injury (TBI)
| Experimental Assay | Animal Model | Administration Route | Concentration Range | Outcome |
| Controlled Cortical Impact (CCI) | Rats | Topical to cortex | 1, 10, and 100 µM | Dose-dependently improved cerebral blood flow on the ipsilateral side of the brain following mild TBI.[5] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments with this compound.
General Experimental Workflow
Caption: A generalized workflow for in vivo experiments using SB-612111.
Preparation of this compound Solution
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, distilled water, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the animals.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a small amount of the appropriate vehicle. For example, SB-612111 has been dissolved in dimethyl sulfoxide (DMSO) with the final concentration not exceeding 0.8%.[6]
-
Vortex the solution until the compound is completely dissolved.
-
If necessary, bring the solution to the final volume with the vehicle.
-
Store the solution appropriately, protected from light, and use it within the recommended time frame.
Mouse Forced Swimming Test (FST)
Purpose: To assess antidepressant-like activity.
Materials:
-
Cylindrical tanks (e.g., 25 cm high, 15 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Stopwatch
-
Drying paper and a warming lamp
Procedure:
-
Fill the cylinders with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[7]
-
Administer this compound (1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.[6]
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.[7]
-
Record the entire session. The last 4 minutes of the test are typically analyzed.
-
Measure the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
After the test, remove the mouse from the water, dry it with paper towels, and place it in a warm environment before returning it to its home cage.
-
A reduction in immobility time is indicative of an antidepressant-like effect.[6]
Mouse Tail Suspension Test (TST)
Purpose: To assess antidepressant-like activity.
Materials:
-
Suspension bar or shelf
-
Adhesive tape
-
Acoustically isolated and dimly lit testing area
-
Video recording equipment
-
Stopwatch
Procedure:
-
Administer this compound (1-10 mg/kg) or vehicle via i.p. injection 30 minutes before the test.[6]
-
Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Suspend the mouse by its tail from the suspension bar. The mouse should be positioned so that it cannot reach any surfaces.
-
The test duration is typically 6 minutes.
-
Record the session and measure the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
After the test, remove the mouse from the suspension and return it to its home cage.
-
A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Rodent Tail Withdrawal Assay
Purpose: To assess nociceptive responses.
Materials:
-
Radiant heat source or warm water bath (e.g., 52°C)
-
Timer capable of measuring latency in seconds
Procedure:
-
Gently restrain the rodent.
-
Administer this compound (up to 3 mg/kg) or vehicle via i.p. injection 30 minutes prior to the administration of a nociceptive stimulus.[2]
-
In studies investigating the interaction with N/OFQ, the peptide can be administered intracerebroventricularly (i.c.v.) or intrathecally (i.t.).[2]
-
Apply the heat source to a specific portion of the tail.
-
Measure the latency (in seconds) for the mouse to withdraw its tail from the heat source. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Assessments can be made at various time points after drug administration (e.g., 5, 15, 30, and 60 minutes).[6]
-
An increase in tail withdrawal latency indicates an antinociceptive (analgesic) effect, while a decrease suggests a pronociceptive (hyperalgesic) effect.
Controlled Cortical Impact (CCI) Model in Rats for Traumatic Brain Injury (TBI) Studies
Purpose: To induce a reproducible TBI and evaluate the neuroprotective effects of SB-612111.
Materials:
-
CCI device (pneumatic or electromagnetic)
-
Stereotaxic frame
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for craniotomy
-
Bone drill
-
Laser speckle contrast imaging or other cerebral blood flow monitoring equipment
-
This compound for topical application (1, 10, and 100 µM solutions)
Procedure:
-
Anesthetize the rat and secure its head in a stereotaxic frame.[1][8]
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex) to expose the dura mater.
-
Position the CCI impactor tip perpendicular to the exposed dura.
-
Induce the injury by rapidly displacing the cortical tissue to a predetermined depth and velocity.
-
Monitor physiological parameters such as cerebral blood flow before and after the injury.
-
Two hours post-injury, topically apply increasing concentrations of SB-612111 (1, 10, and 100 µM) or vehicle to the exposed cortex.[5]
-
Continuously monitor cerebral blood flow to assess the effects of the treatment.
-
After the experiment, the animal is sutured and allowed to recover. Post-operative care, including analgesia, should be provided.
-
Subsequent behavioral and histological analyses can be performed to evaluate the long-term outcomes of the TBI and the therapeutic effects of SB-612111.
References
- 1. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open-Skull Controlled Cortical Impact (CCI) model in rats [protocols.io]
Application Notes and Protocols for SB-612111 Hydrochloride in Binge Eating Behavior Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SB-612111 hydrochloride, a potent and selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, for the investigation of binge eating behavior. The following sections detail the mechanism of action, key experimental findings, and detailed protocols for its application in preclinical rodent models.
Introduction
Binge eating disorder is a prevalent eating disorder characterized by recurrent episodes of consuming large quantities of food in a short period, accompanied by a sense of loss of control.[1] The N/OFQ-NOP receptor system is implicated in various physiological processes, including feeding behavior.[2] Early studies demonstrated that NOP receptor agonists can induce hyperphagia.[3] this compound acts as a selective antagonist for the NOP receptor (also known as the opiate receptor-like orphan receptor, ORL-1), making it a valuable tool for studying the role of this system in pathological eating patterns like bingeing.[4][5]
Mechanism of Action
This compound is a potent and selective antagonist of the NOP receptor.[4][6] It exhibits high affinity for the NOP receptor with a Ki of 0.33 nM and displays significant selectivity over classical opioid receptors (174-fold for mu, 6391-fold for delta, and 486-fold for kappa).[4][7] By blocking the NOP receptor, SB-612111 inhibits the downstream signaling cascade initiated by the endogenous ligand N/OFQ.[8] This antagonism has been shown to modulate feeding behavior, specifically by reducing the consumption of highly palatable, high-fat food in a binge-like manner.[3][9]
Signaling Pathway of the N/OFQ-NOP Receptor System
Caption: N/OFQ-NOP receptor signaling pathway and the antagonistic action of SB-612111.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound on binge eating behavior.
Table 1: Selectivity of SB-612111 for Opioid Receptors
| Receptor | Ki (nM) | Selectivity vs. NOP |
| NOP | 0.33 | - |
| Mu (μ) | 57.6 | 174-fold |
| Kappa (κ) | 160.5 | 486-fold |
| Delta (δ) | 2109 | 6391-fold |
| Data sourced from R&D Systems and Probechem.[4][7] |
Table 2: Effect of SB-612111 on High-Fat Diet (HFD) Binge Intake in Mice
| Sex | Treatment | Dose (mg/kg, i.p.) | Change in Binge Intake | Change in 24-Hour Total Intake |
| Male | SB-612111 | 10 | ~40% reduction | No significant effect |
| Female | SB-612111 | 10 | >20% reduction | No significant effect |
| Male | Fluoxetine | 30 | Significant reduction | Significant reduction |
| Female | Fluoxetine | 30 | Significant reduction | Significant reduction |
| Data from Hardaway et al., 2016.[3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in the study of binge eating behavior are provided below.
Protocol 1: Intermittent High-Fat Diet (HFD) Induced Binge Eating Model in Mice
This protocol is designed to induce binge-like consumption of a high-fat diet in mice, providing a model to test the efficacy of compounds like SB-612111.
-
Animals: Male and female C57BL/6J mice are commonly used.[3]
-
Housing: Mice are individually housed to accurately measure food intake.[2]
-
Diet:
-
Standard chow is available ad libitum.
-
A high-fat diet (e.g., 60% fat) is provided intermittently.[9]
-
-
Procedure:
-
Acclimation: Allow mice to acclimate to individual housing for one week with ad libitum access to standard chow and water.
-
Intermittent HFD Access: For 4-6 weeks, provide mice with access to a pre-weighed amount of HFD for a limited period (e.g., 1-2 hours) at the same time each day, typically during the early dark cycle.[3]
-
"Binge" Measurement: The amount of HFD consumed during the limited access period is measured and considered the "binge" intake.
-
Control Group: A control group of mice should have continuous access to both standard chow and the HFD.[3]
-
Protocol 2: Administration of this compound
This protocol details the preparation and administration of SB-612111 for in vivo studies.
-
Compound Preparation:
-
Administration:
-
Data Collection:
-
Immediately following the HFD access period, measure and record the amount of HFD consumed.
-
Measure and record the total standard chow consumed over the 24-hour period to assess effects on general appetite.[3]
-
Experimental Workflow for Testing SB-612111 in a Binge Eating Model
Caption: A typical experimental workflow for evaluating SB-612111 in a rodent binge eating model.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the N/OFQ-NOP receptor system in binge eating behavior. Its high selectivity and demonstrated efficacy in reducing binge-like consumption of palatable food in rodent models, without affecting overall caloric intake, make it a promising compound for further investigation.[3] The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to explore the therapeutic potential of NOP receptor antagonism in the context of eating disorders.
References
- 1. Exploring New Pharmacological Strategies to Treat Binge-Like Eating Behavior [tesidottorato.depositolegale.it]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 5. SB-612,111 - Wikipedia [en.wikipedia.org]
- 6. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for SB-612111 Hydrochloride in Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of SB-612111 hydrochloride, a selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, in preclinical traumatic brain injury (TBI) research. The information compiled is based on published studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
Traumatic brain injury is a leading cause of death and disability worldwide, with a complex pathophysiology that includes primary mechanical injury and a subsequent cascade of secondary injury mechanisms.[1] The N/OFQ-NOP receptor system has been implicated in the pathophysiology of TBI, with studies showing increased N/OFQ levels in the cerebrospinal fluid (CSF) following injury.[1][2] This increase is correlated with detrimental effects such as reduced cerebral blood flow (CBF).[1][2] this compound is a potent and selective antagonist of the NOP receptor, making it a valuable tool for investigating the role of the N/OFQ system in TBI and for assessing the therapeutic potential of NOP receptor blockade.[1]
Compound Information
| Compound | This compound |
| IUPAC Name | (5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol hydrochloride |
| Molecular Formula | C₂₄H₂₉Cl₂NO·HCl |
| Molecular Weight | 454.86 g/mol |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. |
| Storage | Store at -20°C. |
Quantitative Data Summary
The following tables summarize quantitative data from a key study investigating the effects of SB-612111 in a rat model of TBI.
Table 1: Experimental Parameters for Controlled Cortical Impact (CCI) Injury
| Parameter | Value | Reference |
| Animal Model | Male Wistar rats | [1] |
| Anesthesia | Isoflurane (4% induction, 2% maintenance) in 2:1 N₂O:O₂ | [3] |
| Craniotomy Diameter | ~6 mm | [4] |
| Impact Tip Diameter | Variable (e.g., 3-5 mm) | [5] |
| Impact Velocity | Variable (e.g., 4-6 m/s) | [5] |
| Impact Depth | Variable (e.g., 1.5-2.5 mm) | [5] |
| Dwell Time | Variable (e.g., 100-500 ms) | [5] |
Table 2: this compound Administration and Outcome Measures
| Parameter | Details | Reference |
| Administration Route | Topical (dropwise onto exposed cortex) | [1] |
| Vehicle | 5% dimethylsulfoxide (DMSO) and 0.9% sodium chloride | [1] |
| Concentrations Tested | 1 µM, 10 µM, 100 µM | [1] |
| Primary Outcome | Cerebral Blood Flow (CBF) | [1] |
| Secondary Outcomes | Modified Neurological Severity Score (mNSS), N/OFQ levels (CSF), p-ERK and p-cofilin levels (brain tissue) | [1][2] |
Experimental Protocols
Controlled Cortical Impact (CCI) Model in Rats
This protocol describes the induction of a focal TBI using the CCI model.
Materials:
-
Male Wistar rats (specific weight range, e.g., 250-300g)
-
Isoflurane anesthetic and vaporizer
-
Stereotaxic frame
-
Electromagnetic or pneumatic CCI device
-
Surgical instruments (scalpel, forceps, drill, etc.)
-
Sterile saline
-
Suture materials
-
Heating pad
Procedure:
-
Anesthetize the rat with 4% isoflurane in a 2:1 mixture of N₂O:O₂.[3] Maintain anesthesia with 2% isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Shave the scalp and clean with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Perform a craniotomy (approximately 6 mm in diameter) over the desired cortical region (e.g., parietal cortex), being careful not to damage the dura mater.[4]
-
Position the CCI device impactor tip perpendicular to the exposed dura.
-
Induce the injury by releasing the impactor at the desired velocity and depth.
-
After impact, remove the device, and close the incision with sutures.
-
Allow the animal to recover on a heating pad before returning it to its cage.
Preparation and Administration of this compound
a. Topical Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% sodium chloride (saline)
-
Sterile pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the vehicle solution of 5% DMSO in sterile 0.9% saline.[1]
-
From the stock solution, prepare the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM) by diluting with the vehicle.
-
Two hours post-CCI, topically apply the vehicle and then sequentially apply the different concentrations of SB-612111 solution dropwise onto the exposed cortex.[1]
b. Intravenous/Intraperitoneal Administration (Generalized Protocol)
Note: This is a generalized protocol as specific studies for TBI are not available. Dose and timing should be optimized for the specific research question.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Syringes and needles
Procedure:
-
Based on solubility data, dissolve this compound in a suitable vehicle to the desired concentration.
-
Administer the solution via intravenous (tail vein) or intraperitoneal injection at a predetermined time point post-TBI. Doses used in other in vivo studies range from 1-10 mg/kg.
Modified Neurological Severity Score (mNSS) Assessment
The mNSS is a composite score used to evaluate motor, sensory, reflex, and balance functions. A higher score indicates greater neurological deficit. The total score is 18.[6]
Scoring Components:
-
Motor Tests (6 points): Raising the rat by the tail (flexion of forelimb and hindlimb), walking on the floor (ability to walk straight).
-
Sensory Tests (2 points): Placing tests (visual and tactile).
-
Beam Balance Tests (6 points): Ability to traverse a narrow beam.
-
Reflexes and Abnormal Movements (4 points): Pinna reflex, corneal reflex, startle reflex, seizures.
A detailed scoring table should be consulted for accurate assessment.
Measurement of N/OFQ Levels in Cerebrospinal Fluid (CSF)
Materials:
-
CSF samples
-
N/OFQ Radioimmunoassay (RIA) kit (e.g., from Phoenix Pharmaceuticals)[2][7]
-
Gamma counter
Procedure:
-
Collect CSF from anesthetized rats.
-
Perform the RIA according to the manufacturer's protocol. This typically involves:
-
Incubating CSF samples with a specific antibody to N/OFQ and a radiolabeled N/OFQ tracer.
-
Separating the antibody-bound fraction.
-
Measuring the radioactivity using a gamma counter.
-
-
Calculate N/OFQ concentrations based on a standard curve.
Western Blotting for p-ERK and p-cofilin
This protocol outlines the detection of phosphorylated (activated) ERK and cofilin in brain tissue homogenates.
Materials:
-
Brain tissue samples (ipsilateral cortex)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-cofilin, anti-total-cofilin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize brain tissue in lysis buffer and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
- 3. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Traumatic Brain Injury Induces Nociceptin/Orphanin FQ and Nociceptin Opioid Peptide Receptor Expression within 24 Hours - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-612111 Hydrochloride Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of SB-612111 hydrochloride, a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The following sections detail its mechanism of action, quantitative data from studies in mice and rats, and detailed experimental protocols for its use in various research paradigms.
Mechanism of Action
This compound acts as a selective antagonist at the NOP receptor, also known as the Opioid Receptor-Like 1 (ORL1).[1] The N/OFQ-NOP receptor system is implicated in a wide array of physiological processes, including pain modulation, mood, feeding behavior, and stress responses.[2][3] By blocking the binding of the endogenous ligand N/OFQ to the NOP receptor, SB-612111 allows for the investigation of the physiological and pathological roles of this system.[4] The binding of N/OFQ to the NOP receptor typically activates a Gαi/o signaling cascade, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. SB-612111 competitively antagonizes these effects.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies involving the administration of this compound in mice and rats.
Table 1: Effects of this compound in Mice
| Experimental Model | Species/Strain | Dose Range | Administration Route | Pre-treatment Time | Key Findings | Reference(s) |
| High-Fat Diet Binge Eating | C57BL/6J Mice | 1-10 mg/kg | Intraperitoneal (i.p.) | 30 min | Dose-dependent reduction in binge intake of high-fat food. 10 mg/kg produced a significant reduction. No effect on total 24-hour food intake. | [2][6] |
| Forced Swimming Test | Mice | 1-10 mg/kg | Intraperitoneal (i.p.) | 30 min | Dose-dependently reduced immobility time, suggesting an antidepressant-like effect. Significant effect at 10 mg/kg. | [2][4][7] |
| Tail Suspension Test | Mice | 1-10 mg/kg | Intraperitoneal (i.p.) | 30 min | Reduced immobility time in a dose-dependent manner, with significant effects at 10 mg/kg. | [2][4][7] |
| N/OFQ-induced Hyperphagia | Sated Mice | 1 mg/kg | Intraperitoneal (i.p.) | 30 min | Fully prevented the orexigenic (food intake-increasing) effect of intracerebroventricularly (i.c.v.) administered N/OFQ. | [4][7] |
| Food Deprivation-Induced Feeding | 17-h Food-Deprived Mice | 1 and 10 mg/kg | Intraperitoneal (i.p.) | 30 min | Did not produce a statistically significant reduction in food intake. | [4][7] |
| Nociception (Tail Withdrawal Assay) | Mice | up to 3 mg/kg | Intraperitoneal (i.p.) | 30 min | Prevented the pronociceptive and antinociceptive actions of i.c.v. and intrathecally (i.t.) administered N/OFQ, respectively. | [4][7] |
| Spontaneous Locomotor Activity | Mice | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | No alterations in spontaneous locomotor activity, rearing, or grooming behaviors were observed. | [2] |
Table 2: Effects of this compound in Rats
| Experimental Model | Species/Strain | Dose Range | Administration Route | Pre-treatment Time | Key Findings | Reference(s) |
| Traumatic Brain Injury (TBI) | Male Wistar Rats | 1, 10, and 100 µM | Topical (direct to brain surface) | Assessed 2h post-injury | Dose-dependently improved cerebral blood flow on the ipsilateral side after mild TBI. | [8][9][10] |
| Intracranial Self-Stimulation (ICSS) | Rats | 3.2 mg/kg | Intraperitoneal (i.p.) | 30 min | Blocked the rate-decreasing effects of the NOP agonist Ro 64-6198. | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound.
Protocol 1: Evaluation of Anti-Binge Eating Effects in Mice
Objective: To assess the effect of SB-612111 on binge-like consumption of a high-fat diet in mice.
Materials:
-
This compound
-
Vehicle (e.g., 4:1:5 DMSO:Tween 80:sterile water or as specified in literature[11])
-
Standard laboratory mouse chow
-
High-fat diet (HFD)
-
C57BL/6J mice
-
Animal scale
-
Syringes and needles for i.p. injection
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Binge-Eating Paradigm Induction:
-
Provide mice with intermittent access to a HFD for one hour daily, while having continuous access to standard chow and water.
-
Continue this schedule until a stable baseline of HFD consumption is established.[6]
-
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 1, 3, and 10 mg/kg).
-
Administration:
-
Thirty minutes prior to the HFD access period, administer SB-612111 or vehicle via intraperitoneal (i.p.) injection.[6]
-
-
Data Collection:
-
Measure the amount of HFD consumed during the one-hour access period.
-
Measure the total food intake (HFD and standard chow) over a 24-hour period to assess effects on overall appetite.[6]
-
-
Data Analysis: Analyze the data using appropriate statistical methods, such as a repeated measures two-way ANOVA, to compare the effects of different doses of SB-612111 to the vehicle control.[6]
Protocol 2: Assessment of Antidepressant-Like Effects in the Mouse Forced Swimming Test (FST)
Objective: To evaluate the potential antidepressant-like properties of SB-612111 using the forced swimming test.
Materials:
-
This compound
-
Vehicle solution
-
Transparent cylindrical containers (e.g., 30 cm height x 20 cm diameter)
-
Water bath to maintain water temperature at 23-25°C
-
Video camera for recording
-
Mice
-
Syringes and needles for i.p. injection
-
Towels for drying the mice
Procedure:
-
Animal and Room Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.[2]
-
Drug Preparation: Prepare the SB-612111 solution and vehicle as described in Protocol 1.
-
Administration: Administer SB-612111 (1-10 mg/kg) or vehicle via i.p. injection 30 minutes before the test.[2][4]
-
Testing:
-
Fill the cylinders with water to a depth of approximately 15 cm.[2]
-
Gently place each mouse into its respective cylinder.
-
Record the session for a total of 6 minutes.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
A reduction in immobility time is indicative of an antidepressant-like effect.[4]
-
Protocol 3: Evaluation of Effects on Cerebral Blood Flow in a Rat Model of TBI
Objective: To determine the effect of topical SB-612111 administration on cerebral blood flow (CBF) following traumatic brain injury.
Materials:
-
This compound
-
Vehicle solution
-
Male Wistar rats
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for craniotomy
-
Controlled cortical impact (CCI) device
-
Laser speckle contrast imaging system for CBF measurement
-
Micropipettes for topical application
Procedure:
-
Animal Surgery:
-
Anesthetize the rat and perform a craniotomy over the desired brain region.
-
Induce a mild TBI using a CCI device. Sham-operated animals will undergo the same surgical procedure without the impact.[9]
-
-
Baseline CBF Measurement: After a one-hour post-injury period for injury assessment, measure the baseline CBF over the exposed cortex using the laser speckle contrast imaging system.[9]
-
Drug Preparation: Prepare SB-612111 solutions in the appropriate vehicle at various concentrations (e.g., 1, 10, and 100 µM).[9]
-
Topical Administration: Two hours post-injury, directly apply increasing concentrations of SB-612111 or vehicle to the brain surface.[9]
-
CBF Measurement: Continuously or intermittently measure the changes in CBF in response to each concentration of the drug.
-
Data Analysis: Analyze the percentage change in CBF from baseline for both the ipsilateral and contralateral sides of the brain. Compare the effects of SB-612111 in TBI animals to sham-operated controls.[9]
Visualizations
The following diagrams illustrate key concepts related to the action and application of SB-612111.
Caption: NOP Receptor Signaling Pathway and the Antagonistic Action of SB-612111.
Caption: Workflow for Investigating SB-612111's Effect on Binge Eating in Mice.
Caption: Logical Relationship Between SB-612111's Mechanism and its Effects.
References
- 1. SB 612111 hydrochloride | NOP Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
- 11. Lack of effect of the nociceptin opioid peptide agonist Ro 64-6198 on pain-depressed behavior and heroin choice in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Assays for Measuring NOP Receptor Antagonism
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the Opioid-Like Receptor 1 (ORL1), is the fourth member of the opioid receptor family.[1][2] Unlike classical opioid receptors, it does not bind traditional opioid ligands like morphine but is activated by its endogenous 17-amino acid neuropeptide, N/OFQ.[2][3] The NOP receptor system is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological processes, including pain modulation, mood, reward, and immune function.[2][4] Consequently, the development of selective NOP receptor antagonists is a key strategy for therapeutic intervention in conditions such as depression, Parkinson's disease, and substance abuse.[2][5]
These application notes provide a detailed framework for the in vitro characterization of NOP receptor antagonists using fundamental biochemical and cellular assays. The protocols outlined below are designed for researchers, scientists, and drug development professionals to determine the potency and functional activity of novel chemical entities targeting the NOP receptor.
NOP Receptor Signaling Pathways
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily signals through the inhibitory Gαi/o subunit.[2][3] Agonist binding initiates a cascade of intracellular events, beginning with the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.[2][6][7] The dissociated Gβγ subunits can also modulate ion channels, typically by activating inwardly rectifying potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels, resulting in neuronal hyperpolarization.[2][6][7][8]
Like many GPCRs, prolonged agonist exposure leads to receptor desensitization. This process is initiated by G protein-coupled receptor kinases (GRKs) that phosphorylate the receptor's intracellular domains.[6] This phosphorylation promotes the binding of β-arrestin proteins, which uncouples the receptor from the G protein and facilitates its internalization, thereby attenuating the signal.[3][9]
Figure 1. NOP receptor signaling pathways.
Experimental Protocols
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the NOP receptor by quantifying its ability to displace a radiolabeled ligand. It is the gold standard for determining the binding affinity constant (Ki).[5][10]
Protocol: Competitive [³H]-Nociceptin Binding
-
Membrane Preparation:
-
Prepare membranes from cells recombinantly expressing the human NOP receptor (e.g., CHO-hNOP or HEK293-hNOP) or from brain tissue (e.g., rat cerebral cortex).[5]
-
Homogenize cells/tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge at 500 x g for 10 min to remove nuclei and debris.
-
Pellet the membranes from the supernatant by centrifuging at 30,000-40,000 x g for 20-30 minutes at 4°C.[5]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[5]
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[5]
-
Add serial dilutions of the test antagonist (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[5]
-
For total binding, add vehicle. For non-specific binding (NSB), add a saturating concentration of unlabeled N/OFQ (e.g., 1 µM).[5][10]
-
Add the radioligand, [³H]-nociceptin, to all wells at a final concentration near its dissociation constant (Kd), typically 0.5-2 nM.[5]
-
Initiate the binding reaction by adding 20-50 µg of membrane preparation to each well.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[5]
-
-
Detection and Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.[5]
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[5]
-
Calculate the IC50 value (concentration of antagonist that inhibits 50% of specific binding) from the competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: GTPγS Binding Assay for SB-612111 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-612111 hydrochloride is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR) involved in a variety of physiological processes including pain, mood, and addiction.[1][2] The GTPγS binding assay is a functional, in vitro method used to characterize the interaction of ligands with GPCRs.[3][4] This assay measures the agonist-induced exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit of the G protein.[4][5] As the NOP receptor is coupled to inhibitory G proteins (Gαi/o), this assay is a powerful tool to determine the potency and efficacy of antagonists like SB-612111 by measuring their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.[2][6]
This document provides a detailed protocol for performing a [³⁵S]GTPγS binding assay to characterize the antagonist activity of this compound at the human NOP receptor.
Signaling Pathway
The NOP receptor, upon activation by its endogenous ligand N/OFQ, couples to Gαi/o proteins. This leads to the dissociation of the G protein heterotrimer into Gαi/o-GTP and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunits can further modulate downstream effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels. SB-612111 acts as a competitive antagonist, blocking N/OFQ from binding to the NOP receptor and thereby preventing this signaling cascade.
Data Presentation
The following table summarizes the pharmacological data for this compound obtained from GTPγS binding assays and other relevant in vitro experiments.[2][7]
| Compound | Parameter | Value | Receptor/System |
| SB-612111 | pKB | 9.70 | Human NOP receptor (GTPγS binding assay) |
| Ki (NOP) | 0.33 nM | Human NOP receptor | |
| Ki (μ-opioid) | 57.6 nM | μ-opioid receptor | |
| Ki (κ-opioid) | 160.5 nM | κ-opioid receptor | |
| Ki (δ-opioid) | 2109 nM | δ-opioid receptor | |
| (+/-)J-113397 | pKB | 8.71 | Human NOP receptor (GTPγS binding assay) |
Experimental Protocol
This protocol describes the measurement of this compound's ability to inhibit N/OFQ-stimulated [³⁵S]GTPγS binding to cell membranes expressing the human NOP receptor.
Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP).
-
[³⁵S]GTPγS: Specific activity >1000 Ci/mmol.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
N/OFQ (or other NOP agonist): Stock solution in water or appropriate buffer.
-
GTPγS (unlabeled): For determination of non-specific binding.
-
GDP: To enhance the agonist-stimulated signal.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/B or GF/C).
-
Cell Harvester.
-
Scintillation Counter.
Experimental Workflow
Procedure
-
Reagent Preparation:
-
Prepare stock solutions of this compound, N/OFQ, unlabeled GTPγS, and GDP at appropriate concentrations.
-
Dilute the stock solutions to the desired final concentrations in the assay buffer. A concentration range for SB-612111 should be chosen to generate a complete inhibition curve.
-
The concentration of the N/OFQ agonist should be at its EC₈₀ to ensure a robust signal for inhibition.
-
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Resuspend the membranes in assay buffer to a final protein concentration of 5-20 µg per well. Keep the membrane suspension on ice.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (Agonist-stimulated): Add assay buffer, GDP (final concentration 10-100 µM), N/OFQ (at EC₈₀), vehicle for SB-612111, and cell membranes.
-
Antagonist Inhibition: Add assay buffer, GDP, varying concentrations of SB-612111, N/OFQ (at EC₈₀), and cell membranes.
-
Basal Binding: Add assay buffer, GDP, vehicle for both SB-612111 and N/OFQ, and cell membranes.
-
Non-specific Binding: Add assay buffer, GDP, N/OFQ (at EC₈₀), unlabeled GTPγS (final concentration 10 µM), and cell membranes.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS to each well to a final concentration of 0.05-0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a plate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Inhibition Curve:
-
Plot the percentage of specific binding against the logarithm of the SB-612111 concentration.
-
-
Determine Pharmacological Parameters:
-
Use non-linear regression analysis (e.g., sigmoidal dose-response with a variable slope) to calculate the IC₅₀ value (the concentration of SB-612111 that inhibits 50% of the agonist-stimulated specific binding).
-
Calculate the pKB value using the Cheng-Prusoff equation, which accounts for the concentration of the agonist used in the assay.
-
Conclusion
The GTPγS binding assay is a robust and direct method for functionally characterizing the antagonist properties of compounds like this compound at the NOP receptor.[5][8] This protocol provides a comprehensive framework for researchers to determine the potency of SB-612111 and other novel antagonists targeting this important therapeutic receptor system. Following this detailed methodology will enable the generation of reliable and reproducible data crucial for drug discovery and development efforts.
References
- 1. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SB-612111 | Benchchem [benchchem.com]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of NOP Receptor Antagonism using a cAMP Accumulation Assay with SB-612111 Hydrochloride
Introduction
These application notes provide a detailed protocol for utilizing SB-612111 hydrochloride in a cyclic adenosine monophosphate (cAMP) accumulation assay to characterize its antagonist activity at the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. SB-612111 is a potent and selective nonpeptide antagonist of the NOP receptor, which is a G protein-coupled receptor (GPCR).[1][2][3] The NOP receptor, upon activation by its endogenous ligand N/OFQ, couples to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4]
This assay allows for the functional characterization of SB-612111 by quantifying its ability to counteract the inhibitory effect of an NOP receptor agonist (e.g., N/OFQ) on forskolin-stimulated cAMP production. Such functional assays are crucial in drug discovery for determining the potency and efficacy of receptor antagonists.[5]
Principle of the Assay
The cAMP accumulation assay is a competitive immunoassay designed to measure intracellular cAMP levels.[6][7][8] Since the NOP receptor is Gi-coupled, its activation by an agonist like N/OFQ will inhibit adenylyl cyclase and decrease cAMP levels. To measure this decrease, adenylyl cyclase is first stimulated with forskolin, leading to a measurable increase in intracellular cAMP. The addition of an NOP agonist will then reduce this forskolin-stimulated cAMP accumulation.
SB-612111, as a competitive antagonist, will bind to the NOP receptor and block the agonist's effect, thereby restoring cAMP levels in a concentration-dependent manner.[1] The potency of the antagonist is determined by its ability to shift the concentration-response curve of the agonist.
Data Presentation
The pharmacological activity of this compound has been characterized in various in vitro studies. The following tables summarize the quantitative data from the literature regarding its binding affinity and functional potency.
Table 1: Receptor Binding Affinity (Ki) of SB-612111
| Receptor | Ki (nM) | Selectivity (fold vs. NOP) |
| NOP | 0.33 | - |
| μ-opioid | 57.6 | >174 |
| κ-opioid | 160.5 | >486 |
| δ-opioid | 2109 | >6390 |
Data sourced from R&D Systems and Benchchem.[2][3]
Table 2: Functional Antagonist Potency (pKB / pA2) of SB-612111 in cAMP Accumulation Assays
| Cell Line | Agonist | Potency (pKB / pA2) | Reference |
| CHO(hNOP) cells | N/OFQ | 8.63 (pKB) | Spagnolo et al., 2007[1] |
| Various Tissues | N/OFQ | 8.20 - 8.50 (pA2) | Spagnolo et al., 2007[1] |
pKB and pA2 are measures of antagonist potency derived from functional assays.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and the experimental procedure, the following diagrams are provided.
Experimental Protocols
This section provides a detailed methodology for conducting a cAMP accumulation assay to determine the potency of SB-612111. This protocol is adapted for a 384-well plate format using a commercially available detection kit (e.g., HTRF or AlphaScreen).
Materials and Reagents
-
Cell Line: A cell line stably expressing the human NOP receptor (e.g., CHO-hNOP).[1]
-
This compound: Soluble in DMSO or ethanol.[2]
-
N/OFQ peptide (Agonist): Reconstituted as per supplier's instructions.
-
Forskolin: To stimulate adenylyl cyclase.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Culture Medium: As required for the specific cell line.
-
Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, pH 7.4.
-
cAMP Detection Kit: (e.g., Cisbio HTRF cAMP dynamic 2 or PerkinElmer AlphaScreen cAMP Assay Kit).[6][7]
-
White, opaque 384-well plates. [6]
-
Multichannel pipettes and a compatible microplate reader.
Protocol
1. Cell Preparation: a. Seed CHO-hNOP cells in white, opaque 384-well plates at a density optimized for your cell line (e.g., 5,000-10,000 cells/well). b. Culture overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of SB-612111 in assay buffer to create a concentration range (e.g., 10 µM to 0.1 nM). c. Prepare a stock solution of the N/OFQ agonist. The final concentration used in the assay should be predetermined to be at its EC80 (the concentration that gives 80% of its maximal effect). d. Prepare a working solution of Forskolin in assay buffer. The optimal concentration should be determined empirically to provide a robust cAMP signal. e. Prepare a combined agonist/forskolin solution containing N/OFQ at its EC80 and the optimized forskolin concentration.
3. Assay Procedure: a. On the day of the assay, carefully remove the culture medium from the cell plates. b. Add 5 µL of assay buffer (for control wells) or 5 µL of the various SB-612111 dilutions to the appropriate wells. c. Incubate for 15-30 minutes at room temperature. d. Add 5 µL of the combined agonist/forskolin solution to all wells except the basal control (which receives only buffer) and forskolin control (which receives only forskolin). e. Incubate the plate for 30 minutes at room temperature.[6]
4. cAMP Detection (Example using HTRF): [7][8] a. Following the manufacturer's protocol for the cAMP detection kit, prepare the lysis buffer containing the HTRF reagents (anti-cAMP-cryptate and cAMP-d2). b. Add 10 µL of the lysis/detection mix to each well. c. Seal the plate and incubate in the dark at room temperature for 60 minutes. d. Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
Data Analysis
-
Calculate HTRF Ratio: Calculate the ratio of the emission at 665 nm to the emission at 620 nm and multiply by 10,000.
-
Generate a cAMP Standard Curve: If included, use the standard curve to convert HTRF ratios to absolute cAMP concentrations.
-
Normalize Data: Express the data as a percentage of the forskolin-stimulated response, where the basal cAMP level is 0% and the forskolin-only stimulated level is 100%.
-
Concentration-Response Curves: Plot the normalized response against the logarithm of the SB-612111 concentration.
-
Determine IC50: Fit the data using a four-parameter logistic equation to determine the IC50 value of SB-612111.
-
Calculate Antagonist Potency (pA2 or pKB): The potency of a competitive antagonist can be calculated using the Schild equation if a full agonist dose-response curve is generated in the presence of multiple antagonist concentrations. Alternatively, the Cheng-Prusoff equation can be used to estimate the Ki from the IC50. The pKB value, as reported in the literature, is the negative logarithm of the KB (the equilibrium dissociation constant of the antagonist).[1]
Conclusion
This document provides a comprehensive guide for using this compound in a cAMP accumulation assay to functionally characterize its antagonist activity at the NOP receptor. By following these protocols, researchers can accurately determine the potency of SB-612111 and similar compounds, aiding in the study of NOP receptor pharmacology and the development of novel therapeutics.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-612111 hydrochloride is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor.[1][2][3][4] The N/OFQ-NOP receptor system is a key player in the modulation of various physiological processes, including pain, feeding, and mood.[1][5] Preclinical evidence strongly suggests that blockade of NOP receptor signaling with antagonists like SB-612111 elicits antidepressant-like effects, making it a valuable pharmacological tool for investigating the pathophysiology of mood disorders and for the development of novel antidepressant therapies.[1][5][6]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in established rodent models of mood-related behaviors.
Mechanism of Action
The N/OFQ-NOP receptor system is distinct from the classical opioid receptor system. The NOP receptor is a G protein-coupled receptor (GPCR) that, upon binding of its endogenous ligand N/OFQ, couples to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels. SB-612111 acts as a competitive antagonist at the NOP receptor, blocking the effects of endogenous N/OFQ.[4] This blockade is believed to underlie its antidepressant-like properties.[1][6]
Data Presentation
In Vitro Pharmacological Profile of SB-612111
| Parameter | Value | Species/System | Reference |
| pKB (GTPγS Binding) | 9.70 | Human recombinant NOP receptors in CHO cells | [4] |
| pKB (cAMP Accumulation) | 8.63 | Human recombinant NOP receptors in CHO cells | [4] |
| pA2 (Isolated Tissues) | 8.20 - 8.50 | Mouse, rat, and guinea pig peripheral tissues | [4] |
In Vivo Antidepressant-Like Effects of SB-612111 in Rodent Models
| Behavioral Test | Species | Dose Range (i.p.) | Key Findings | Reference |
| Forced Swimming Test (FST) | Mouse | 1-10 mg/kg | Dose-dependently reduced immobility time.[1][2] | [1][2] |
| Tail Suspension Test (TST) | Mouse | 1-10 mg/kg | Reduced immobility time in a dose-dependent manner.[1][2] | [1][2] |
| Learned Helplessness Model | Mouse | 10 mg/kg | Attenuated depressive-like symptoms.[5] | [5] |
| LPS-Induced Depression Model | Mouse | 10 mg/kg | Reversed lipopolysaccharide-induced depressive-like behaviors in the TST.[5] | [5] |
Experimental Protocols
Forced Swimming Test (FST) in Mice
The FST is a widely used behavioral despair model to screen for potential antidepressant drugs.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, potentially with a small amount of DMSO for solubilization)[7]
-
Glass or plastic cylinders (25 cm high, 10 cm in diameter)
-
Water (23-25°C)
-
Stopwatch
-
Video recording equipment (optional, for later analysis)
-
Towels for drying the animals
Procedure:
-
Drug Administration: Administer this compound (1-10 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test.[2]
-
Habituation (Day 1 - Optional but recommended): Place each mouse individually into a cylinder filled with water (15 cm deep) for a 15-minute pre-swim session. This helps to reduce variability in the test session.
-
Test Session (Day 2):
-
Fill the cylinders with water to a depth of 15 cm.
-
Gently place each mouse into its respective cylinder. The test duration is typically 6 minutes.[2]
-
Record the duration of immobility during the last 4 minutes of the 6-minute test.[2] Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
-
Post-Test Care: At the end of the session, remove the mice from the water, dry them with a towel, and return them to their home cages.
Tail Suspension Test (TST) in Mice
The TST is another common behavioral despair model used to assess antidepressant-like activity.
Materials:
-
This compound
-
Vehicle
-
Tail suspension apparatus (a horizontal bar or shelf from which mice can be suspended)
-
Adhesive tape
-
Stopwatch
-
Video recording equipment (optional)
Procedure:
-
Drug Administration: Administer this compound (1-10 mg/kg) or vehicle i.p. 30 minutes before the test.[2]
-
Suspension:
-
Secure a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Hang the mouse by its tail from the suspension bar. The mouse should be suspended high enough so that it cannot touch the floor or any other surface.
-
-
Test Session:
-
The total duration of the test is typically 6 minutes.
-
Record the total time the mouse remains immobile during the 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Post-Test Care: After the test, gently remove the mouse from the suspension apparatus and return it to its home cage.
Visualizations
Caption: Signaling pathway of the NOP receptor and the antagonistic action of SB-612111.
Caption: Experimental workflow for the Forced Swimming Test (FST) using SB-612111.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders [mdpi.com]
- 6. Nociceptin/orphanin FQ receptor antagonists as innovative antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Studies with SB-612111 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-612111 hydrochloride is a potent and selective nonpeptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid-like receptor 1 (ORL1).[1][2] The N/OFQ-NOP receptor system is implicated in a wide range of physiological and pathological processes, including pain modulation, mood regulation, and feeding behavior.[3][4] As a selective antagonist, SB-612111 is a valuable pharmacological tool for investigating the role of the NOP receptor in these processes and holds therapeutic potential.[4] These application notes provide a summary of its in vitro and in vivo pharmacological properties and protocols for its use in research settings.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Cell Line/Tissue | Reference |
| NOP | 0.33 | CHO(hNOP) cell membranes | [1] |
| μ-opioid | 57.6 | CHO(hNOP) cell membranes | [1] |
| κ-opioid | 160.5 | CHO(hNOP) cell membranes | [1] |
| δ-opioid | 2109 | CHO(hNOP) cell membranes | [1] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Parameter | Value | Cell Line/Tissue | Reference |
| GTPγ[35S] Binding | pKB | 9.70 | CHO(hNOP) cell membranes | [2] |
| cAMP Accumulation | pKB | 8.63 | CHO(hNOP) cells | [2] |
| N/OFQ-induced Inhibition of Electrically Stimulated Contractions | pA2 | 8.20 - 8.50 | Mouse/Rat vas deferens, Guinea pig ileum | [2] |
| N/OFQ-induced Inhibition of [3H]5-HT Release | pA2 | Not specified | Mouse cerebral cortex synaptosomes | [2] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of SB-612111 for the NOP receptor.
Materials:
-
CHO(hNOP) cell membranes (membranes from Chinese Hamster Ovary cells stably expressing the human NOP receptor)
-
[3H]N/OFQ (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a microcentrifuge tube, add CHO(hNOP) cell membranes, a fixed concentration of [3H]N/OFQ, and varying concentrations of SB-612111.
-
For total binding, omit SB-612111. For non-specific binding, add a high concentration of a non-labeled NOP ligand (e.g., unlabeled N/OFQ).
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding at each concentration of SB-612111 by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of SB-612111 that inhibits 50% of the specific binding of [3H]N/OFQ) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: GTPγ[35S] Binding Assay
This functional assay measures the ability of SB-612111 to antagonize N/OFQ-induced G-protein activation.
Materials:
-
CHO(hNOP) cell membranes
-
GTPγ[35S] (radiolabeled non-hydrolyzable GTP analog)
-
N/OFQ
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP (Guanosine diphosphate)
Procedure:
-
Pre-incubate CHO(hNOP) cell membranes with varying concentrations of this compound in the assay buffer.
-
Add a fixed concentration of N/OFQ to stimulate G-protein activation. For basal binding, omit N/OFQ.
-
Initiate the binding reaction by adding GTPγ[35S] and GDP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Analyze the data to determine the ability of SB-612111 to inhibit the N/OFQ-stimulated increase in GTPγ[35S] binding.
-
Calculate the pKB value, which represents the negative logarithm of the antagonist's dissociation constant.[2]
Mandatory Visualization
Caption: Mechanism of action of SB-612111 as a NOP receptor antagonist.
Caption: Experimental workflow for a competitive receptor binding assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SB-612111 hydrochloride solubility in DMSO and ethanol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental use of SB-612111 hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: For preparing stock solutions, DMSO is the recommended solvent, as this compound is soluble up to 100 mM. Ethanol can also be used, with a maximum solubility of 50 mM.
Q2: My this compound is not dissolving completely. What should I do?
A2: If you observe precipitation or incomplete dissolution, gentle warming and/or sonication can help facilitate the process.[1] Ensure you have not exceeded the maximum solubility concentrations (100 mM in DMSO, 50 mM in ethanol).
Q3: How should I store the stock solution of this compound?
A3: Stock solutions should be stored at -20°C for short-term (months) to -80°C for long-term (up to 6 months) storage to maintain stability.[1][2]
Q4: Can I use water to dissolve this compound?
A4: Direct dissolution in aqueous buffers is not recommended due to the compound's low aqueous solubility. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.
Q5: The molecular weight on the vial is slightly different from the published molecular weight. Which one should I use for my calculations?
A5: Always use the batch-specific molecular weight provided on the vial label or the Certificate of Analysis (CoA) for your calculations. This value may vary slightly due to factors such as hydration.
Data Presentation: Solubility
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 mM | 45.49 mg/mL |
| Ethanol | 50 mM | 22.74 mg/mL |
Note: Calculations are based on a molecular weight of 454.86 g/mol . Please refer to the batch-specific molecular weight on your product's Certificate of Analysis for precise calculations.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: Based on the desired volume and a molecular weight of 454.86 g/mol , calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 454.86 g/mol = 0.0045486 g
-
Mass (mg) = 4.55 mg
-
-
Weigh the compound: Carefully weigh out the calculated mass of this compound and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the compound. For this example, add 1 mL of DMSO.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Visualizations
Caption: Mechanism of action of this compound as a NOP receptor antagonist.
Caption: A workflow for preparing this compound stock solutions.
References
Optimizing SB-612111 Hydrochloride Doses for Behavioral Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SB-612111 hydrochloride in behavioral studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or ORL-1. Its primary mechanism of action is to block the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling pathways. SB-612111 exhibits high selectivity for the NOP receptor over other opioid receptors, such as mu, kappa, and delta.
Q2: What is the recommended starting dose for this compound in rodent behavioral studies?
Based on published literature, a common starting dose for intraperitoneal (i.p.) administration in mice and rats ranges from 1 mg/kg to 10 mg/kg. The optimal dose will depend on the specific behavioral paradigm and the research question. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For intraperitoneal injections, a common vehicle is a solution of DMSO and saline. A typical preparation involves dissolving the compound in a small amount of DMSO and then diluting it with sterile saline to the final desired concentration. For example, a stock solution can be prepared in 100% DMSO and then diluted to a final injection volume where the DMSO concentration is 5% or less to minimize potential vehicle effects.
Q4: What are the known off-target effects of this compound?
While SB-612111 is highly selective for the NOP receptor, it does exhibit weak affinity for other opioid receptors at higher concentrations. Researchers should be mindful of potential off-target effects, especially when using doses at the higher end of the effective range. It is advisable to include appropriate control groups, such as a vehicle-only group and potentially a group treated with a non-selective opioid antagonist, to rule out confounding effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | The compound may not be fully dissolved or may precipitate out of solution at lower temperatures. | Ensure the compound is completely dissolved in DMSO before adding saline. Gentle warming and vortexing can aid dissolution. Prepare fresh solutions for each experiment and store stock solutions at -20°C. |
| No observable behavioral effect at standard doses | The dose may be too low for the specific animal strain, sex, or behavioral paradigm. The compound may not have reached the target site in sufficient concentrations. | Conduct a dose-response study to determine the optimal dose. Consider the route of administration and the timing of the injection relative to the behavioral test. Ensure proper i.p. injection technique to avoid administration into the subcutaneous space or abdominal organs. |
| Unexpected or contradictory behavioral outcomes | The observed behavior may be influenced by the animal's stress level, housing conditions, or the specific parameters of the behavioral test. Off-target effects at higher doses could also contribute. | Carefully control for environmental variables. Standardize handling procedures and acclimatize animals to the testing environment. Review the experimental protocol for potential confounding factors. If using high doses, consider including control experiments to assess off-target effects. |
| High variability in behavioral data | Inconsistent drug administration, individual differences in animal responses, or subtle variations in the experimental procedure can lead to high variability. | Ensure accurate and consistent dosing for all animals. Use a sufficient number of animals per group to account for individual variability. Standardize all aspects of the experimental protocol, including the time of day for testing and the handling of animals. |
Data Presentation: Dosage and Effects in Behavioral Models
The following tables summarize effective doses of this compound and their observed effects in common behavioral paradigms.
Table 1: Antidepressant-like Effects in the Forced Swim Test (Mouse)
| Dose (i.p.) | Effect on Immobility Time | Reference |
| 1 mg/kg | No significant effect | |
| 3 mg/kg | Significant reduction | |
| 10 mg/kg | Significant reduction |
Table 2: Effects on Binge Eating Behavior (Mouse)
| Dose (i.p.) | Effect on High-Fat Diet Intake | Reference |
| 1 mg/kg | No significant effect | |
| 3 mg/kg | Significant reduction | |
| 10 mg/kg | Significant reduction |
Experimental Protocols
Detailed Methodology for the Forced Swim Test (Mouse)
Objective: To assess the antidepressant-like effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO in sterile saline)
-
Cylindrical swim tanks (e.g., 25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Video recording equipment (optional but recommended)
-
Timers
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the swim test.
-
Swim Session:
-
Fill the swim tanks with water to a depth of 15 cm.
-
Gently place each mouse into a tank.
-
The total duration of the test is 6 minutes.
-
-
Data Collection:
-
Record the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing). Floating and minor movements to maintain balance are considered immobility.
-
-
Post-Test:
-
Carefully remove the mice from the water.
-
Dry them with a towel and return them to their home cages.
-
Clean the swim tanks between animals.
-
Detailed Methodology for the Binge Eating Model (Mouse)
Objective: To evaluate the effect of this compound on binge-like consumption of a palatable, high-fat diet.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO in sterile saline)
-
Standard chow
-
High-fat diet (HFD)
-
Individual housing cages with food hoppers
Procedure:
-
Animal Acclimation and Habituation:
-
Individually house mice and allow them to acclimate for several days.
-
Provide ad libitum access to standard chow and water.
-
-
Binge Induction (Intermittent Access):
-
For several consecutive days, provide access to a pre-weighed amount of HFD for a limited period (e.g., 2 hours) at the same time each day.
-
Standard chow should be available at all other times.
-
-
Drug Administration:
-
On the test day, administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the HFD access period.
-
-
Data Collection:
-
At the beginning of the access period, provide a pre-weighed amount of HFD.
-
At the end of the 2-hour period, remove and weigh the remaining HFD to calculate the amount consumed.
-
-
Post-Test:
-
Return the mice to their standard chow diet.
-
Continue the intermittent access schedule if the study requires multiple testing days.
-
Mandatory Visualizations
NOP Receptor Signaling Pathway
Caption: NOP receptor signaling cascade.
Experimental Workflow for a Behavioral Study with SB-612111
Caption: General experimental workflow.
Potential off-target effects of SB-612111 hydrochloride at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SB-612111 hydrochloride. The following information is intended to address potential issues, particularly those arising from the use of high concentrations of this compound during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular responses at high concentrations of this compound that do not seem to be mediated by NOP receptor antagonism. What could be the cause?
A1: While this compound is a potent and highly selective NOP receptor antagonist, at high concentrations, the risk of off-target effects increases.[1] These effects may arise from interactions with other receptors, ion channels, or enzymes for which SB-612111 has a much lower affinity. The chemical structure of SB-612111, a piperidine derivative, is a scaffold that can be found in ligands for various receptors.[2] It is crucial to determine if the observed phenotype is due to NOP receptor-independent mechanisms.
Troubleshooting Steps:
-
Confirm NOP Receptor Involvement: The most direct way to verify if the observed effect is NOP-mediated is to use a rescue experiment. After treating with a high concentration of SB-612111, add an excess of a NOP receptor agonist, such as nociceptin/orphanin FQ (N/OFQ). If the effect is on-target, the agonist should be unable to reverse the antagonism. If the effect is off-target, the NOP agonist will have no impact on the unexpected phenotype.
-
Use a Structurally Different NOP Antagonist: Employ another selective NOP antagonist with a distinct chemical structure. If the unexpected effect is still present with a different antagonist, it is less likely to be a specific off-target effect of SB-612111.
-
Cell Line Verification: If you are using a recombinant cell line, confirm the expression level of the NOP receptor. Overexpression can sometimes lead to artifacts. Also, consider using a parental cell line lacking the NOP receptor as a negative control.
Q2: In our in vivo studies, high doses of this compound are producing sedative or unexpected behavioral effects. Are these known side effects?
A2: Studies have shown that SB-612111 can modulate behaviors related to depression and anxiety.[3] At therapeutic doses, it generally does not alter spontaneous locomotor activity.[4] However, at high concentrations, off-target central nervous system (CNS) effects are possible. Piperidine-containing compounds can sometimes interact with a range of CNS receptors.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response study to determine the lowest effective dose for NOP receptor antagonism and the threshold at which the unexpected behavioral effects emerge.
-
Control for Motor Impairment: Use appropriate behavioral tests, such as an open field test, to quantify locomotor activity, rearing, and grooming to ascertain if the observed effects are sedative in nature.[4]
-
Pharmacokinetic Analysis: If possible, measure the plasma and brain concentrations of SB-612111 to correlate drug exposure with the observed effects. This can help differentiate between on-target and off-target pharmacology.
Q3: We are observing cardiovascular effects, such as changes in blood pressure or heart rate, in our animal models at high doses of this compound. Is this expected?
A3: The endogenous ligand for the NOP receptor, N/OFQ, can induce hypotension and bradycardia.[5] As an antagonist, SB-612111 would be expected to block these effects. However, high concentrations of drugs can sometimes lead to unforeseen cardiovascular effects through off-target interactions.[6]
Troubleshooting Steps:
-
Establish a Cardiovascular Baseline: Ensure you have a stable cardiovascular baseline in your animal model before drug administration.
-
Administer a NOP Agonist: To confirm that the cardiovascular effects are not related to the NOP system, you could administer a NOP agonist to see if SB-612111 blocks its action at a dose that does not produce the unexpected cardiovascular changes.
-
Examine Vehicle Effects: Ensure that the vehicle used to dissolve this compound is not contributing to the observed cardiovascular effects.
Q4: Are there any known gastrointestinal (GI) side effects of this compound at high concentrations?
A4: The NOP receptor system is involved in regulating GI motility.[7] N/OFQ can inhibit gastric emptying and colonic transit.[7] While an antagonist like SB-612111 would be expected to counteract these effects, high concentrations could potentially lead to off-target effects on other receptors in the gut that regulate motility.[8]
Troubleshooting Steps:
-
In Vitro Gut Preparations: If you suspect off-target GI effects, you can use isolated gut tissue preparations (e.g., guinea pig ileum) to study the contractile responses in a controlled environment.
-
Measure GI Transit: In your in vivo studies, you can measure gastric emptying and intestinal transit time using non-absorbable markers to quantify any effects of high-dose SB-612111.
-
Compare with Other NOP Antagonists: As with other potential off-target effects, comparing the GI profile of SB-612111 with a structurally unrelated NOP antagonist can provide valuable insights.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
This table summarizes the binding affinities (Ki) of this compound for the NOP receptor and classical opioid receptors, highlighting its selectivity.
| Receptor | Ki (nM) | Selectivity (fold vs. NOP) |
| NOP (ORL-1) | 0.33 | - |
| μ-opioid (MOP) | 57.6 | 174 |
| κ-opioid (KOP) | 160.5 | 486 |
| δ-opioid (DOP) | 2109 | 6391 |
Data compiled from multiple sources.[1][9]
Mandatory Visualizations
Caption: NOP receptor signaling pathway and the action of SB-612111.
References
- 1. SB-612111 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cardiovascular effects of nociceptin in unanesthetized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac effects of non-cardiac drugs - Australian Prescriber [australianprescriber.tg.org.au]
- 7. The effects of [Arg14, Lys15] nociceptin/orphanin FQ, a highly potent agonist of the NOP receptor, on in vitro and in vivo gastrointestinal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Useage of Opioids and their Adverse Effects in Gastrointestinal Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
Technical Support Center: SB-612111 Hydrochloride In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vivo delivery of SB-612111 hydrochloride. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] It functions by blocking the activity of the N/OFQ system, which is involved in various physiological processes, including pain, mood, and feeding behavior.[2][3]
Q2: What are the common routes of administration for this compound in animal models?
Commonly reported in vivo administration routes for this compound include:
-
Intraperitoneal (i.p.) injection: This is a frequently used route in mice for studying its effects on pain, depression-like behaviors, and food intake.[2][3]
-
Topical application: In studies involving traumatic brain injury in rats, SB-612111 has been applied directly to the exposed cerebral cortex.[4][5]
-
Oral administration: Oral gavage has been used in mice for models of colitis.[6]
Q3: What are the recommended dosages for different administration routes?
Dosages can vary significantly depending on the animal model, the research question, and the administration route. The following table summarizes dosages reported in the literature:
| Administration Route | Species | Dosage Range | Application | Reference |
| Intraperitoneal (i.p.) | Mouse | 1 - 10 mg/kg | Pain, feeding, and depression models | [2][3] |
| Topical | Rat | 1 µM - 100 µM | Traumatic brain injury model | [4][5] |
| Oral | Mouse | 30 mg/kg | Colitis model | [6] |
Q4: What are the solubility characteristics of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For in vivo applications, it is often dissolved in a vehicle that may include a small percentage of DMSO to ensure solubility, further diluted with saline.[4]
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 50 mM |
Troubleshooting Guide
Issue 1: Poor solubility or precipitation of this compound during formulation preparation.
-
Possible Cause: The concentration of this compound may be too high for the chosen vehicle, or the initial dissolution in a co-solvent like DMSO may be insufficient.
-
Troubleshooting Steps:
-
Ensure you are using a high-purity solvent (e.g., anhydrous DMSO).
-
First, dissolve the this compound in a minimal amount of DMSO before adding the aqueous component (e.g., saline). A study on traumatic brain injury prepared SB-612111 by dissolving it in sterile 5% dimethylsulfoxide and 0.9% sodium chloride vehicle to improve solubility and absorption.[4]
-
Gently warm the solution or use sonication to aid dissolution, but be cautious of potential degradation with excessive heat.
-
Prepare fresh solutions for each experiment to avoid potential precipitation over time.
-
Issue 2: Inconsistent or unexpected results in behavioral studies after intraperitoneal injection.
-
Possible Cause: This could be due to variability in injection technique, stress induced by handling and injection, or issues with drug absorption and distribution.
-
Troubleshooting Steps:
-
Standardize the injection procedure across all animals, ensuring a consistent location in the intraperitoneal cavity.
-
Acclimate the animals to handling and the injection procedure to minimize stress-related behavioral changes.
-
Ensure the vehicle used is well-tolerated and does not produce behavioral effects on its own. Run a vehicle-only control group.
-
Consider the timing of the behavioral test relative to the injection time to account for the pharmacokinetic profile of the drug.
-
Issue 3: Lack of efficacy in a central nervous system (CNS) model after systemic administration.
-
Possible Cause: this compound may have limited blood-brain barrier (BBB) penetration when administered systemically for certain applications.
-
Troubleshooting Steps:
-
Review existing literature to confirm if the chosen systemic dose is expected to achieve sufficient CNS concentrations for the intended target engagement.
-
Consider alternative administration routes that bypass the BBB, such as intracerebroventricular (i.c.v.) or direct topical application to the brain surface, as has been done in some studies.[2][4]
-
If systemic administration is necessary, investigate the use of formulation strategies or co-administration with agents that may enhance BBB penetration, though this would require significant validation.
-
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal Administration of this compound in Mice
This protocol is based on methodologies described in studies investigating the effects of SB-612111 on pain and behavior.[2][3]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for injection
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the number and weight of the mice.
-
Prepare a stock solution by dissolving this compound in a small volume of DMSO. For example, to achieve a final injection volume of 10 ml/kg with 5% DMSO, the stock concentration will need to be adjusted accordingly.
-
For the final formulation, dilute the DMSO stock solution with sterile 0.9% saline to the desired final concentration. The final concentration of DMSO should be kept low (e.g., ≤5%) to minimize potential toxicity.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
Administer the solution via intraperitoneal injection at a volume of, for example, 10 ml/kg body weight.
-
Visualizations
Caption: A generalized workflow for in vivo experiments using this compound.
Caption: A troubleshooting decision tree for in vivo this compound experiments.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nociceptin/orphanin FQ inhibition with SB612111 ameliorates dextran sodium sulfate-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
Stability of SB-612111 hydrochloride in solution for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-612111 hydrochloride. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP receptor), also known as the opioid receptor-like 1 (ORL-1) receptor.[1] It exhibits high affinity for the NOP receptor with Ki values in the sub-nanomolar range, while showing significantly lower affinity for the classical opioid receptors (μ, δ, and κ).[2][3][4] Its mechanism of action involves blocking the signaling pathways activated by the endogenous ligand N/OFQ.
2. What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[2][3] For in vitro experiments, DMSO is commonly used to prepare concentrated stock solutions. For in vivo studies, stock solutions in DMSO are often further diluted in vehicles such as saline, polyethylene glycol 300 (PEG300), Tween-80, or corn oil to ensure solubility and biocompatibility.[5]
3. What are the recommended storage conditions for this compound?
-
Solid Form: The solid powder should be stored at -20°C for long-term stability (months to years) or at 4°C for short-term storage (days to weeks).[6]
-
In Solution: Stock solutions of this compound are typically stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.[5] While specific long-term stability data in various solvents is limited, general guidelines for small molecules in DMSO suggest storage at -20°C for up to one month and at -80°C for up to six months.[5] It is always best practice to prepare fresh working solutions for experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in thawed stock solution | The solubility limit may have been exceeded, or the compound is not fully redissolving after freezing. | Gently warm the vial to 37°C for 10-15 minutes and vortex. Sonication can also be used to aid dissolution. For future preparations, consider preparing a slightly lower stock concentration.[5] |
| Inconsistent or unexpected experimental results | Degradation of this compound in solution due to improper storage, multiple freeze-thaw cycles, or exposure to light. | Prepare a fresh stock solution from the solid compound. Use single-use aliquots to avoid freeze-thaw cycles. Protect solutions from light. If issues persist, consider performing a quality control check of the compound. |
| Difficulty dissolving the compound for in vivo administration | The chosen vehicle may not be optimal for the desired concentration. | A common vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween-80, and saline.[5] For example, a working solution can be prepared by adding a DMSO stock solution to PEG300, followed by Tween-80 and finally saline.[5] Ensure thorough mixing at each step. |
| Compound appears to have low potency in a cell-based assay | The final concentration of DMSO in the cell culture medium may be too high, leading to cellular toxicity. The compound may have degraded in the aqueous culture medium. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity. Prepare fresh dilutions of SB-612111 in culture medium immediately before each experiment. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details | Reference(s) |
| Molecular Weight | 454.86 g/mol | [2][3] |
| Solubility in DMSO | Soluble up to 100 mM | [2][3] |
| Solubility in Ethanol | Soluble up to 50 mM | [2][3] |
| Storage of Solid | -20°C (long-term), 4°C (short-term) | [6] |
| Storage of Solution | -20°C (up to 1 month), -80°C (up to 6 months) | [5] |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution for in vitro experiments.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh 4.55 mg of the compound (assuming a molecular weight of 454.86 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
2. Preparation of a Working Solution for in vivo Administration
-
Objective: To prepare a solution of this compound suitable for intravenous injection in animal models.
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure (Example for a final concentration of 2.5 mg/mL): [5]
-
This protocol yields a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
To prepare 1 mL of the working solution, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL and mix well.
-
It is recommended to prepare this working solution fresh on the day of the experiment.[5]
-
Mandatory Visualizations
NOP Receptor Signaling Pathway
This compound acts as an antagonist at the NOP receptor, a G protein-coupled receptor (GPCR). The binding of the endogenous agonist, N/OFQ, to the NOP receptor typically initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channel activity, leading to the inhibition of voltage-gated Ca2+ channels and the activation of inwardly rectifying K+ channels. SB-612111 blocks these effects by preventing the binding of N/OFQ.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. captivatebio.com [captivatebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting SB-612111 hydrochloride experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with SB-612111 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling pathways.[1][3]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM and in ethanol up to 50 mM. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[4] To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.
Q3: What is the selectivity profile of SB-612111 for the NOP receptor compared to other opioid receptors?
SB-612111 exhibits high selectivity for the NOP receptor over classical opioid receptors.[2] This selectivity is a crucial factor in designing experiments and interpreting results, as it minimizes the likelihood of off-target effects at appropriate concentrations.
Troubleshooting Guide
Problem 1: Inconsistent or weaker-than-expected antagonist activity in cell-based assays.
Possible Causes and Solutions:
-
Compound Degradation:
-
Question: Has the this compound stock solution been stored properly and for an extended period?
-
Answer: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. It is recommended to use freshly prepared stock solutions or aliquots that have been stored at -80°C for no longer than six months.[4]
-
-
Suboptimal Agonist Concentration:
-
Question: Are you using an appropriate concentration of the NOP receptor agonist in your assay?
-
Answer: To observe competitive antagonism, it is crucial to use an agonist concentration that elicits a submaximal response (typically around the EC80). An excessively high agonist concentration can overcome the antagonistic effect of SB-612111.
-
-
Solvent Effects:
-
Question: What is the final concentration of DMSO in your cell culture medium?
-
Answer: High concentrations of DMSO can have inhibitory effects on cell viability and the activity of certain enzymes.[5][6][7] It is advisable to keep the final DMSO concentration in the culture medium below 0.5% (v/v) and to include a vehicle control with the same DMSO concentration in your experimental design.[8]
-
-
Low Receptor Expression:
-
Question: Does your cell line express a sufficient number of NOP receptors?
-
Answer: Low receptor density can result in a small signal window, making it difficult to detect antagonism. Confirm the NOP receptor expression level in your cell line using techniques like qPCR or western blotting.
-
Problem 2: High variability in in vivo study results.
Possible Causes and Solutions:
-
Compound Solubility and Administration:
-
Question: How was the this compound formulated for in vivo administration?
-
Answer: For intraperitoneal (i.p.) injections in mice, SB-612111 has been dissolved in dimethyl sulfoxide (with the final concentration not exceeding 0.8%). For topical application on the brain cortex in rats, it has been dissolved in a vehicle of 5% DMSO and 0.9% sodium chloride to improve solubility and absorption.[9] Ensure the compound is fully dissolved before administration to avoid inaccurate dosing.
-
-
Pharmacokinetics of SB-612111:
-
Question: Have you considered the timing of administration in relation to the expected peak effect?
-
Answer: The pharmacokinetic properties of SB-612111 will influence its onset and duration of action. For example, in some studies, a lack of effect was attributed to the pharmacokinetic properties of a single dose not aligning with the timing of the behavioral measurement.[8] It is important to perform pilot studies to determine the optimal timing for your specific experimental paradigm.
-
-
Animal Model and Biological Factors:
-
Question: Are there any underlying biological factors in your animal model that could influence the outcome?
-
Answer: The effects of NOP receptor modulation can be influenced by factors such as the animal's stress level, diet, and genetic background. For instance, the NOP system is implicated in stress responses, and stress can alter the expression of NOP receptors.[3][10] Ensure consistent housing and handling procedures to minimize stress-induced variability.
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinities and Potency of SB-612111
| Parameter | Receptor | Species | Value | Reference |
| Kᵢ | NOP | Human | 0.33 nM | [2] |
| Kᵢ | µ-opioid | Human | 57.6 nM | |
| Kᵢ | κ-opioid | Human | 160.5 nM | |
| Kᵢ | δ-opioid | Human | 2109 nM | |
| pK₋B | NOP | Human | 9.70 (GTPγS binding) | [1] |
| pK₋B | NOP | Human | 8.63 (cAMP accumulation) | [1] |
| pA₂ | NOP | Mouse, Rat, Guinea Pig | 8.20 - 8.50 | [1] |
Table 2: In Vivo Efficacious Doses of SB-612111 in Rodent Models
| Animal Model | Species | Administration Route | Dose Range | Observed Effect | Reference |
| Tail Withdrawal Assay | Mouse | i.p. | up to 3 mg/kg | Prevented N/OFQ-induced pronociception | [11] |
| Food Intake | Mouse | i.p. | 1 mg/kg | Prevented N/OFQ-induced orexigenic effect | [11] |
| Forced Swimming Test | Mouse | i.p. | 1-10 mg/kg | Reduced immobility time | [11] |
| High-Fat Diet Binge Eating | Mouse | i.p. | 10 mg/kg | Reduced binge intake | [8][12] |
| Traumatic Brain Injury | Rat | Topical | 10 µM, 100 µM | Improved cerebral blood flow |
Experimental Protocols
Protocol 1: In Vitro NOP Receptor Functional Antagonism Assay (cAMP Accumulation)
This protocol outlines a general procedure to assess the antagonist activity of SB-612111 by measuring its ability to reverse agonist-induced inhibition of cAMP accumulation in a cell line expressing the human NOP receptor (e.g., CHO-hNOP).
Materials:
-
CHO cells stably expressing the human NOP receptor (CHO-hNOP)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
This compound
-
NOP receptor agonist (e.g., N/OFQ)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture CHO-hNOP cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density that allows for optimal signal detection as per the cAMP assay kit manufacturer's instructions. Incubate for 24 hours.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the NOP agonist in an appropriate solvent (e.g., water or PBS with 0.1% BSA).
-
Prepare serial dilutions of SB-612111 and the NOP agonist in assay buffer.
-
-
Antagonist Treatment:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add different concentrations of SB-612111 to the wells. Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the NOP agonist at a concentration that gives a submaximal response (e.g., EC80) to the wells already containing SB-612111 or vehicle.
-
Simultaneously, add a stimulating agent like forskolin to all wells to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of SB-612111.
-
Determine the IC₅₀ value of SB-612111, which is the concentration that inhibits 50% of the agonist's effect.
-
Calculate the pK₋B value to quantify the antagonist potency.
-
Visualizations
Caption: NOP Receptor Signaling and SB-612111 Antagonism.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 3. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating NOP Receptor Blockade: A Technical Guide for In Vivo Research
Welcome to the technical support center for researchers investigating the Nociceptin/Orphanin FQ (NOP) receptor system. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for confirming NOP receptor blockade in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm NOP receptor blockade in a living animal?
To confirm NOP receptor blockade in vivo, researchers typically employ a combination of behavioral, neurochemical, and electrophysiological assays. The core principle is to demonstrate that a selective NOP receptor antagonist can prevent or reverse the effects of a NOP receptor agonist or the endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ).
Key Approaches:
-
Behavioral Assays: These are the most common methods and involve observing changes in animal behavior. A NOP receptor antagonist is expected to block the behavioral effects induced by a NOP agonist.
-
Neurochemical Monitoring: Techniques like in vivo microdialysis allow for the measurement of neurotransmitter levels in specific brain regions. Blockade is confirmed if the antagonist prevents the agonist-induced changes in neurotransmitter release.[1][2]
-
Electrophysiological Recordings: This method directly measures the electrical activity of neurons. Successful blockade is demonstrated when an antagonist prevents a NOP agonist from altering neuronal firing rates.[3]
-
Receptor Occupancy Studies: Positron Emission Tomography (PET) can be used to determine the degree to which a NOP antagonist binds to and occupies NOP receptors in the brain in real-time.[4]
Q2: How do I choose the right NOP receptor antagonist for my in vivo study?
The selection of an appropriate antagonist is critical for the success of your experiment. Consider the following factors:
-
Selectivity: Ensure the antagonist has high selectivity for the NOP receptor over other opioid receptors (mu, delta, kappa) to avoid off-target effects.
-
Pharmacokinetics: The antagonist should have a suitable half-life, bioavailability, and ability to cross the blood-brain barrier for your experimental paradigm.
-
Route of Administration: Choose an antagonist that is effective via your intended route of administration (e.g., intraperitoneal, subcutaneous, oral, or intracerebroventricular).
-
Known Efficacy: Refer to the literature to select antagonists that have been well-characterized and validated in similar in vivo models.
Commonly Used NOP Receptor Antagonists:
| Antagonist | Type | Common Routes of Administration | Key Characteristics |
| J-113397 | Non-peptide | Intraperitoneal (i.p.), Subcutaneous (s.c.) | Well-characterized, brain-penetrant, blocks N/OFQ-induced effects.[1][5][6][7] |
| SB-612111 | Non-peptide | Intraperitoneal (i.p.) | High affinity and selectivity for NOP receptors.[5][8] |
| UFP-101 | Peptide | Intracerebroventricular (i.c.v.) | Highly selective but does not readily cross the blood-brain barrier.[1][7] |
| LY2940094 | Non-peptide | Oral, Intraperitoneal (i.p.) | Advanced to clinical trials, good oral bioavailability.[1][4] |
Q3: What is the expected outcome in a behavioral test when NOP receptor blockade is successful?
The expected outcome depends on the specific behavioral paradigm and the known effects of NOP receptor activation in that test. Generally, a successful blockade will result in the antagonist preventing or reversing the behavioral changes induced by a NOP receptor agonist.
Example Scenarios:
| Behavioral Test | NOP Agonist Effect | Expected Outcome with Antagonist Pre-treatment |
| Hot Plate Test (Analgesia) | Increased pain threshold (anti-nociception) | Antagonist prevents the increase in pain threshold.[7][9] |
| Elevated Plus Maze (Anxiety) | Anxiolytic-like effects (more time in open arms) | Antagonist blocks the anxiolytic-like effects.[1] |
| Forced Swim Test (Depression) | Pro-depressant-like effects (increased immobility) | Antagonist reduces immobility time.[1][2] |
| Locomotor Activity | Decrease in spontaneous movement | Antagonist prevents the reduction in locomotor activity.[5][10] |
Troubleshooting Guides
Problem 1: My NOP antagonist does not block the agonist-induced behavioral effect.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inadequate Antagonist Dose: | Perform a dose-response study for the antagonist to determine the optimal dose for blocking the specific agonist effect. |
| Incorrect Timing of Administration: | Review the pharmacokinetic properties of your antagonist. The antagonist must be administered at an appropriate time before the agonist to ensure it has reached peak concentration at the target site. |
| Poor Bioavailability/Brain Penetration: | If using systemic administration, confirm that your antagonist can cross the blood-brain barrier. Consider direct central administration (i.c.v.) to bypass this barrier. |
| Agonist Dose is Too High: | The agonist dose may be too high, leading to insurmountable antagonism. Try reducing the agonist dose to a level that produces a submaximal effect. |
| Off-Target Agonist Effects: | The behavioral effect may be mediated by a different receptor. Verify the selectivity of your agonist. |
Problem 2: I am seeing unexpected or contradictory results with my NOP antagonist.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Antagonist has Intrinsic Activity: | Some compounds classified as antagonists may exhibit partial agonist activity under certain conditions. Review the literature for the specific antagonist and consider testing its effects in the absence of an agonist. |
| Species Differences: | NOP receptor pharmacology can differ between species (e.g., rodents vs. primates).[2] Ensure the chosen antagonist and dose are appropriate for your animal model. |
| Interaction with Endogenous Tone: | The antagonist may be revealing an effect of the endogenous N/OFQ system. The behavioral effects of NOP antagonists can be more pronounced in stressed animals.[1] |
| Experimental Stress: | Handling and injection procedures can induce stress, which may alter the endogenous N/OFQ system and influence the outcome. Ensure proper acclimatization and handling of the animals. |
Experimental Protocols
Protocol 1: Antagonism of NOP Agonist-Induced Analgesia in the Hot Plate Test
This protocol details how to confirm NOP receptor blockade by demonstrating that a selective antagonist can prevent the anti-nociceptive effects of a NOP agonist.
Materials:
-
NOP receptor agonist (e.g., Ro 64-6198)
-
NOP receptor antagonist (e.g., J-113397)
-
Vehicle (e.g., saline, DMSO solution)
-
Hot plate apparatus (set to 52-55°C)
-
Experimental animals (e.g., mice or rats)
Procedure:
-
Acclimatization: Acclimate the animals to the testing room and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Place each animal on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). This is the baseline latency. Remove the animal immediately after the response to prevent tissue damage. Implement a cut-off time (e.g., 30-45 seconds) to avoid injury.
-
Drug Administration:
-
Group 1 (Vehicle Control): Administer the vehicle for both the antagonist and the agonist.
-
Group 2 (Agonist Control): Administer the antagonist vehicle followed by the NOP agonist.
-
Group 3 (Antagonist + Agonist): Administer the NOP antagonist followed by the NOP agonist. The pre-treatment time for the antagonist will depend on its pharmacokinetic profile.
-
Group 4 (Antagonist Control): Administer the NOP antagonist followed by the agonist vehicle.
-
-
Post-Treatment Measurement: At the time of expected peak effect for the agonist, place the animals back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Compare the %MPE between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Expected Results: The agonist control group should show a significant increase in %MPE compared to the vehicle control group. The antagonist + agonist group should show a significantly lower %MPE compared to the agonist control group, ideally similar to the vehicle control group.
Visualizing NOP Receptor Signaling and Blockade
NOP Receptor Signaling Pathway
The NOP receptor primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by an agonist like N/OFQ, a signaling cascade is initiated that leads to the inhibition of adenylyl cyclase and modulation of ion channels, ultimately resulting in a decrease in neuronal excitability.
Caption: NOP receptor agonist-induced signaling cascade.
Mechanism of NOP Receptor Blockade
A competitive antagonist binds to the NOP receptor at the same site as the endogenous ligand or an agonist but does not activate the receptor. This prevents the agonist from binding and initiating the downstream signaling cascade.
Caption: Competitive antagonism at the NOP receptor.
Experimental Workflow for Confirming Blockade
This workflow illustrates the logical steps involved in an in vivo experiment designed to confirm NOP receptor blockade.
Caption: Logical workflow for an in vivo NOP antagonist study.
References
- 1. mdpi.com [mdpi.com]
- 2. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockage of NOP receptors decreases ventral tegmental area dopamine neuronal activity through GABAB receptor-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 9. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists [frontiersin.org]
Preventing precipitation of SB-612111 hydrochloride in buffers
Technical Support Center: SB-612111 Hydrochloride Formulation
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in experimental buffers.
Troubleshooting Guide
This guide addresses common precipitation issues encountered during the preparation and use of this compound solutions.
Issue: Precipitation Observed Immediately Upon Dissolving in Physiological Buffer (e.g., PBS, pH 7.4)
-
Question: I tried to dissolve this compound directly into my phosphate-buffered saline (PBS) at pH 7.4, and it immediately turned cloudy and a precipitate formed. Why did this happen?
-
Answer: This is the most common issue and is caused by a pH shift. This compound is the salt of a weak base. It is significantly more soluble in an acidic, protonated state. Physiological buffers, which typically have a neutral pH of around 7.4, cause the deprotonation of the molecule, converting it to its free base form. This free base has substantially lower aqueous solubility, leading to its precipitation.[1]
Immediate Corrective Actions:
-
Do Not Use: Discard the solution with the precipitate as the effective concentration is unknown.
-
pH Adjustment: For future preparations, consider using a buffer with a slightly acidic pH. However, this must be compatible with your experimental model.
-
Proper Dissolution Method: The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.
Issue: Precipitation Occurs Upon Dilution of an Organic Stock Solution into Aqueous Buffer
-
Question: I successfully dissolved this compound in DMSO to make a stock solution. However, when I diluted it to my final concentration in cell culture media, a precipitate formed. How can I prevent this?
-
Answer: This phenomenon, known as "solvent shift" precipitation, occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is much lower. The rapid change in solvent environment causes the compound to crash out of the solution.
Preventative Measures & Formulation Strategies:
-
Use a Co-solvent Vehicle: Prepare the working solution using a vehicle that helps maintain solubility. One study successfully used a vehicle of 5% DMSO in 0.9% sodium chloride (sterile saline) to improve the solubility and absorption of SB-612111.[2]
-
Slow Addition: Add the stock solution to the aqueous buffer drop-by-drop while vortexing or stirring vigorously. This helps to disperse the compound more effectively.[3]
-
Warm the Aqueous Medium: Gently warming the buffer or media (e.g., to 37°C) can sometimes increase the solubility of the compound, but care must be taken to avoid degradation.[3]
-
Lower Final Concentration: Ensure that the final concentration in the aqueous buffer does not exceed the aqueous solubility limit of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its poor aqueous solubility, a concentrated stock solution should be prepared using an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are recommended.[4] It is crucial to use high-purity, anhydrous-grade solvents to prevent the introduction of water, which can compromise the stability of the stock solution.[3]
Q2: What is the maximum concentration for a stock solution?
A2: Based on available data, the following maximum concentrations can be achieved. It is always recommended to start with a concentration at or below these values to ensure complete dissolution.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 45.49 |
| Ethanol | 50 | 22.74 |
| Data sourced from Tocris Bioscience. |
Q3: Should I be concerned about the type of buffer I use? What is the "common ion effect"?
A3: Yes, the buffer composition can influence solubility. The "common ion effect" can decrease the solubility of hydrochloride salts in buffers that contain a high concentration of chloride ions (e.g., from NaCl or KCl).[5][6] This effect is more pronounced for compounds with low aqueous solubility.[7] If you suspect this is an issue, consider using a buffer with a different counter-ion.
Q4: How should I store my this compound solutions?
A4:
-
Solid Compound: Store the powdered form at -20°C as recommended.[4]
-
Stock Solutions: Prepare single-use aliquots of your stock solution in an anhydrous organic solvent and store them at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles and minimizes water absorption.[3] Stock solutions in DMSO are typically stable for several months at -80°C.[8]
-
Working Solutions: It is strongly recommended to prepare fresh aqueous working solutions for each experiment and not to store them.[1]
Diagrams and Workflows
Caption: Troubleshooting workflow for this compound precipitation.
Caption: pH-dependent equilibrium of this compound in solution.
Experimental Protocol
Protocol: Preparation of a 10 µM Working Solution of this compound
This protocol provides a reliable method for preparing a diluted working solution of this compound in a typical aqueous buffer (e.g., cell culture medium or saline) while minimizing the risk of precipitation.
Materials:
-
This compound (solid)
-
Anhydrous-grade Dimethyl Sulfoxide (DMSO)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile destination aqueous buffer (e.g., 0.9% NaCl or cell culture medium), pre-warmed to 37°C
-
Vortex mixer
-
Calibrated pipettes
Procedure:
Part 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: The molecular weight of this compound is 454.86 g/mol .[4] To prepare 1 mL of a 10 mM stock solution, you will need 4.55 mg of the compound.
-
Weighing: Carefully weigh out 4.55 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous-grade DMSO to the tube.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[3] This is your 10 mM Stock Solution .
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL aliquots) and store at -80°C for long-term use.[8]
Part 2: Preparation of the 10 µM Final Working Solution
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warming: Ensure your destination aqueous buffer is pre-warmed to your experimental temperature (e.g., 37°C) to aid solubility.
-
Dilution (1:1000): This protocol uses a 1:1000 dilution to achieve the final 10 µM concentration.
-
Pipette 999 µL of the pre-warmed aqueous buffer into a sterile tube.
-
While the tube is actively vortexing at a medium speed, slowly add 1 µL of the 10 mM Stock Solution drop-wise into the buffer. Adding the stock to the vortexing buffer is critical for rapid dispersion.[3]
-
-
Final Mix: Continue vortexing for an additional 10-15 seconds to ensure the solution is homogeneous.
-
Visual Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitate or cloudiness before use.
-
Use Immediately: Use the freshly prepared working solution immediately for your experiment to prevent delayed precipitation. Do not store aqueous working solutions.[1]
Note: The final concentration of DMSO in this working solution is 0.1%, which is generally well-tolerated by most cell cultures. However, always run a vehicle control in your experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. rjpdft.com [rjpdft.com]
- 6. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results with SB-612111 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB-612111 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling pathways.[3]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ).[1][4] The binding affinities (Ki) are summarized in the table below. This high selectivity is a key advantage in elucidating the specific roles of the NOP receptor system.
Q3: In which research areas is this compound commonly used?
A3: this compound is widely used in preclinical research to investigate the role of the N/OFQ-NOP system in various physiological and pathological processes, including:
-
Pain modulation[1]
-
Mood and depression[5]
-
Anxiety-related behaviors
-
Feeding and binge eating behaviors[6]
-
Traumatic brain injury[7]
Q4: What are the recommended solvents and storage conditions for this compound?
A4: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM). It is recommended to store the compound at -20°C.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Selectivity vs. NOP |
| NOP | 0.33 | - |
| μ-opioid | 57.6 | 174-fold |
| κ-opioid | 160.5 | 486-fold |
| δ-opioid | 2109 | 6391-fold |
Data compiled from multiple sources.[1][4]
Table 2: Effective Doses of this compound in In Vivo Models
| Experimental Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| High-Fat Diet Binge Eating | Mouse | i.p. | 10 mg/kg | Significant reduction in binge intake | [6] |
| Forced Swim Test | Mouse | i.p. | 1-10 mg/kg | Reduced immobility time | [5] |
| Tail Suspension Test | Mouse | i.p. | 1-10 mg/kg | Reduced immobility time | [5] |
| N/OFQ-induced Hyperalgesia | Mouse | i.p. | 0.1-3 mg/kg | Prevention of pronociceptive effects | [5] |
| Traumatic Brain Injury | Rat | Topical | 10-100 µM | Improved cerebral blood flow | [7] |
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in behavioral assays (e.g., forced swim test, tail suspension test).
-
Question: My results with this compound in the forced swim test are variable. What could be the cause?
-
Answer: Variability in behavioral assays can arise from several factors.
-
Dose-Response Effects: Ensure you have performed a full dose-response curve. Higher doses of NOP antagonists can sometimes produce biphasic effects or off-target effects that may confound the results.
-
Locomotor Activity: At higher concentrations, SB-612111 may affect spontaneous locomotor activity, which can be misinterpreted as an antidepressant-like effect in the forced swim or tail suspension tests. It is crucial to conduct an open-field test to assess locomotor activity at the same doses used in your primary behavioral assay.
-
Acclimation and Handling: Insufficient acclimation of the animals to the testing environment and excessive handling can increase stress levels and variability. Ensure a consistent and adequate acclimation period before each experiment.
-
Vehicle Effects: The vehicle used to dissolve this compound (e.g., DMSO) can have its own behavioral effects. Always include a vehicle-only control group to account for this.
-
Issue 2: Lack of efficacy in blocking N/OFQ-induced effects.
-
Question: I am not observing the expected antagonistic effect of this compound against N/OFQ. Why might this be?
-
Answer: This could be due to several reasons related to the experimental setup.
-
Timing of Administration: The pre-treatment time with this compound is critical. Ensure that the antagonist is administered at an appropriate time before the N/OFQ challenge to allow for sufficient distribution and receptor occupancy. Pre-treatment times of 30 minutes for intraperitoneal (i.p.) administration are commonly reported.[5]
-
N/OFQ Agonist Concentration: The concentration of the N/OFQ agonist used may be too high, leading to insurmountable antagonism. Consider performing a dose-response curve for N/OFQ in the presence of a fixed concentration of this compound to determine the nature of the antagonism (competitive vs. non-competitive).
-
Compound Stability: Ensure the stability of your this compound stock solution. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Issue 3: Off-target or unexpected physiological responses.
-
Question: I am observing effects that I cannot attribute to NOP receptor antagonism. What could be the cause?
-
Answer: While SB-612111 is highly selective, off-target effects can never be completely ruled out, especially at high concentrations.
-
Interaction with other Neurotransmitter Systems: Some studies suggest a potential interaction of the N/OFQ-NOP system with other neurotransmitter systems, such as the serotonergic system. The observed effects might be an indirect consequence of NOP receptor blockade on these other systems.
-
Metabolites: The in vivo metabolism of this compound could produce active metabolites with different pharmacological profiles. While not extensively reported, this is a possibility to consider in complex experimental outcomes.
-
Control Experiments: To confirm that the observed effect is mediated by the NOP receptor, consider including a rescue experiment where the effect of SB-612111 is reversed by a NOP receptor agonist. Additionally, using NOP receptor knockout animals can be a definitive control.[5]
-
Experimental Protocols
Key Experiment: Mouse Forced Swim Test
This protocol is a generalized procedure based on common practices in the field.
-
Animal Preparation:
-
Use male C57BL/6J mice (8-10 weeks old).
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimation to the housing facility before any experimental procedures.
-
On the day of the experiment, allow animals to acclimate to the testing room for at least 60 minutes.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations with saline. The final DMSO concentration should be kept low and consistent across all groups, including the vehicle control.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the swim test.
-
-
Forced Swim Test Procedure:
-
Use transparent glass cylinders (25 cm tall, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Gently place each mouse into its individual cylinder.
-
The test duration is typically 6 minutes.
-
Record the entire session using a video camera for later analysis.
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute session.
-
The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
An increase in immobility time is interpreted as a depressive-like behavior. A decrease in immobility time following drug treatment is indicative of an antidepressant-like effect.
-
Data are typically analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
-
Mandatory Visualizations
Caption: NOP receptor signaling pathway and the antagonistic action of SB-612111.
References
- 1. This compound | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 2. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB-612111 | Benchchem [benchchem.com]
- 4. SB 612111 hydrochloride | NOP Receptors | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SB-612,111 - Wikipedia [en.wikipedia.org]
Adjusting SB-612111 hydrochloride dose for different animal strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-612111 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] Its high affinity for the NOP receptor (Ki = 0.33 nM) and significantly lower affinity for classical opioid receptors (μ, δ, κ) make it a valuable tool for studying the physiological and pathological roles of the N/OFQ-NOP system.[4] By blocking the NOP receptor, SB-612111 can prevent the effects of the endogenous ligand N/OFQ, which is involved in processes such as pain modulation, mood, feeding, and stress responses.[5][6]
Q2: What are the common research applications for this compound?
A2: this compound is utilized in a variety of preclinical research areas, including:
-
Pain Research: It has been shown to antagonize the pronociceptive actions of nociceptin and block hyperalgesia in inflammatory pain models.[3]
-
Neuropsychiatric Disorders: Studies have demonstrated its antidepressant-like effects in animal models.[2][5]
-
Feeding Behavior: It can reduce binge eating of high-fat diets in mice without affecting overall 24-hour food intake.
-
Traumatic Brain Injury (TBI): Research suggests it may improve cerebral blood flow following TBI.[7]
-
Opioid Research: It has been shown to potentiate the action of morphine in morphine-tolerant animals.[3]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM). For in vivo studies, a common vehicle for systemic administration is a mixture of 5% DMSO, 5% Tween 80, and 90% saline.[1] For intrathecal administration, it is typically dissolved in saline.[1] It is crucial to use the batch-specific molecular weight provided on the product's certificate of analysis when calculating concentrations.[3]
Q4: Are there known differences in the effects of this compound between different animal strains?
A4: While direct comparative studies on the pharmacokinetics and pharmacodynamics of this compound across various rodent strains are not extensively published, it is a well-established principle in pharmacology that drug responses can vary significantly between different inbred strains of mice and rats. These differences can be attributed to genetic variations affecting drug metabolism, receptor density, and downstream signaling pathways. Therefore, it is highly recommended to perform pilot studies to determine the optimal dose for the specific strain being used in your experiments.
Dose Adjustment and Administration Guidelines
Due to the potential for strain-specific differences in response to this compound, the following table summarizes reported effective doses in various experimental models and strains. This information should be used as a starting point for dose-finding studies in your specific animal model.
| Species | Strain | Experimental Model | Dose Range | Route of Administration | Observed Effect |
| Mouse | Swiss | Tail Withdrawal Assay | 0.1 - 3 mg/kg | Intraperitoneal (i.p.) | Prevention of N/OFQ-induced pronociception |
| Mouse | Swiss | Food Intake Assay | 1 mg/kg | Intraperitoneal (i.p.) | Prevention of N/OFQ-induced orexigenic effect |
| Mouse | Swiss | Forced Swimming Test | 1 - 10 mg/kg | Intraperitoneal (i.p.) | Reduced immobility time (antidepressant-like effect) |
| Rat | Wistar | Traumatic Brain Injury | 10 - 100 µM | Topical (cortical) | Improved cerebral blood flow[7] |
| Rat | Not Specified | Carrageenan-induced Paw Edema | 0.1 - 5 mg/kg | Intravenous (i.v.) | Inhibition of hyperalgesia[8] |
Experimental Protocols
1. Intraperitoneal (i.p.) Injection in Mice
-
Vehicle Preparation: Prepare a vehicle solution of 5% DMSO, 5% Tween 80, and 90% sterile saline.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentration. Ensure the solution is clear and free of precipitates. Gentle warming and vortexing may be necessary.
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Procedure: Using a 25-27 gauge needle, insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle.[9] Aspirate briefly to ensure no fluid or blood is drawn, indicating incorrect placement in an organ or blood vessel.[10] Inject the solution slowly.
-
Post-Injection Monitoring: Return the mouse to its home cage and monitor for any adverse reactions.
2. Intravenous (i.v.) Injection in Rats (Tail Vein)
-
Vehicle Preparation: Prepare a sterile saline solution.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Animal Preparation: Place the rat in a restraint device that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins.[11]
-
Injection Procedure: Using a 23-25 gauge needle, insert the needle into one of the lateral tail veins.[9] Successful entry is often confirmed by a "flash" of blood in the needle hub. Inject the solution slowly.
-
Post-Injection Monitoring: After injection, apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | - Incorrect Dose: The dose may be too low for the specific animal strain or experimental model. - Poor Drug Solubility: The compound may not be fully dissolved in the vehicle. - Strain Differences: The chosen animal strain may be less sensitive to the effects of the drug. - Timing of Administration: The pre-treatment time may not be optimal for the desired effect. | - Conduct a dose-response study to determine the optimal effective dose. - Ensure the drug is completely dissolved. Consider slight warming or sonication. - Review literature for known strain differences in NOP receptor expression or function. Consider using a different strain. - Adjust the time between drug administration and behavioral or physiological testing. |
| High Variability in Results | - Inconsistent Dosing Technique: Variations in injection volume or site can lead to variable drug exposure. - Animal Stress: High levels of stress can influence behavioral and physiological outcomes. - Individual Animal Differences: Natural biological variation within a group of animals. | - Ensure all personnel are properly trained and consistent in their injection technique. - Acclimate animals to handling and the experimental procedures to minimize stress. - Increase the number of animals per group to improve statistical power. |
| Adverse Effects (e.g., sedation, agitation) | - Dose is Too High: The administered dose may be approaching toxic levels. - Vehicle Effects: The vehicle itself may be causing adverse reactions. - Off-Target Effects: Although selective, at high concentrations, off-target effects at other receptors cannot be completely ruled out. | - Reduce the dose and perform a dose-response study. - Include a vehicle-only control group to assess the effects of the vehicle. - Ensure the dose is within the selective range for the NOP receptor. |
Visualizations
NOP Receptor Signaling Pathway
Caption: NOP Receptor Signaling Pathway Antagonized by SB-612111.
Experimental Workflow for In Vivo Study
Caption: General Experimental Workflow for an In Vivo Study with SB-612111.
References
- 1. benchchem.com [benchchem.com]
- 2. SB-612,111 - Wikipedia [en.wikipedia.org]
- 3. SB 612111 hydrochloride | NOP Receptors | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. animalstudyregistry.org [animalstudyregistry.org]
- 11. research.vt.edu [research.vt.edu]
Validation & Comparative
Validating SB-612111 Hydrochloride's Antagonism of N/OFQ-Induced Effects: A Comparative Guide
This guide provides a comprehensive comparison of SB-612111 hydrochloride's performance as a Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist against other alternatives, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to facilitate an objective evaluation of SB-612111's utility in investigating the N/OFQ system.
N/OFQ-NOP Receptor Signaling Pathway
The N/OFQ peptide receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand N/OFQ, the receptor primarily couples to inhibitory G proteins (Gαi/o). This activation triggers a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCC). These events collectively result in a reduction of neuronal excitability. This compound acts as a competitive antagonist, blocking N/OFQ from binding to the NOP receptor and thereby preventing the initiation of these downstream signaling events.
Comparative In Vitro Data
The following tables summarize the binding affinity and functional antagonist potency of this compound in comparison to other known NOP receptor antagonists.
Table 1: Binding Affinity (Ki) at NOP and Other Opioid Receptors
| Compound | NOP Ki (nM) | μ-Opioid Ki (nM) | κ-Opioid Ki (nM) | δ-Opioid Ki (nM) | Selectivity (NOP vs. μ/κ/δ) |
| SB-612111 | 0.33[1][2][3] | 57.6[1][3] | 160.5[1][3] | 2109[1][3] | ~174x / ~486x / ~6391x[2] |
| J-113397 | 1.8 (human)[4] | 1000[4] | 640[4] | >10000[4] | ~556x / ~356x / >5556x |
| UFP-101 | pKi = 10.24[1][2] | >3000-fold selective[1][2] | >3000-fold selective[1][2] | >3000-fold selective[1][2] | >3000-fold selective[1][2] |
| LY2940094 | 0.105[5] | >4000-fold selective | >4000-fold selective | >4000-fold selective | >4000-fold selective |
Table 2: Functional Antagonist Potency in In Vitro Assays
| Compound | Assay | Cell Line | pA2 / pKB / IC50 |
| SB-612111 | [³⁵S]GTPγS Binding | CHO-hNOP | pKB = 9.70[6] |
| cAMP Accumulation | CHO-hNOP | pKB = 8.63[6] | |
| J-113397 | [³⁵S]GTPγS Binding | CHO-ORL1 | IC50 = 5.3 nM[4] |
| cAMP Accumulation | CHO-ORL1 | - | |
| UFP-101 | Various | - | pA2 = 8.5-9.4[4] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the ability of an antagonist to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is a proximal event in GPCR activation.
Protocol:
-
Membrane Preparation: Prepare crude membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), GDP (typically 10-30 µM), varying concentrations of SB-612111 or other antagonists, and a fixed concentration of N/OFQ (typically EC₈₀).
-
Reaction Initiation: Add cell membranes (5-20 µg of protein per well) and pre-incubate for 15-30 minutes at 30°C.
-
Radioligand Addition: Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester to separate bound from free [³⁵S]GTPγS.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the antagonist's potency (pKB or IC₅₀) by analyzing the concentration-response curves.[6]
cAMP Accumulation Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of adenylyl cyclase, thereby restoring intracellular cAMP levels.
Protocol:
-
Cell Culture: Culture CHO-hNOP cells to 80-90% confluency.
-
Cell Preparation: Harvest the cells and resuspend them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Antagonist Addition: Add varying concentrations of SB-612111 or other antagonists to a 96-well plate.
-
Cell Incubation: Add the cell suspension to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Agonist and Forskolin Stimulation: Add a mixture of N/OFQ (at its EC₈₀ concentration) and forskolin (to stimulate adenylyl cyclase) to the wells.
-
Final Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Determine the antagonist's potency (pKB or IC₅₀) from the concentration-response curves.[6]
Comparative In Vivo Data
SB-612111 has been shown to effectively antagonize N/OFQ-induced effects in various animal models.
Table 3: In Vivo Antagonism of N/OFQ-Induced Effects
| Animal Model | N/OFQ-Induced Effect | SB-612111 Effect | Dose / Route |
| Mouse Tail Withdrawal | Pronociceptive (i.c.v. N/OFQ) | Prevented pronociception | 0.1-1 mg/kg, i.p.[7] |
| Mouse Tail Withdrawal | Antinociceptive (i.t. N/OFQ) | Prevented antinociception | 0.1-1 mg/kg, i.p.[7] |
| Sated Mice | Orexigenic (i.c.v. N/OFQ) | Prevented hyperphagia | 1 mg/kg, i.p.[7] |
| Mouse Forced Swim Test | - | Reduced immobility time | 1-10 mg/kg, i.p.[7] |
Mouse Tail-Flick/Withdrawal Test
This test assesses the nociceptive (pain) response to a thermal stimulus and is used to evaluate the analgesic or hyperalgesic effects of compounds.
Protocol:
-
Acclimation: Acclimate mice to the testing environment and restraining device.
-
Baseline Measurement: Gently restrain the mouse and apply a radiant heat source to its tail. Record the latency for the mouse to flick its tail away from the heat. A cut-off time is used to prevent tissue damage.
-
Drug Administration: Administer SB-612111 (or vehicle) via intraperitoneal (i.p.) injection. After a specified pre-treatment time, administer N/OFQ via intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection.
-
Post-Treatment Measurement: At various time points after N/OFQ administration, re-measure the tail-flick latency.
-
Data Analysis: Compare the post-treatment latencies to baseline and vehicle-treated control groups to determine the effect of SB-612111 on N/OFQ-induced hyperalgesia or analgesia.[7]
Mouse Forced Swim Test
This behavioral test is used to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant effect.
Protocol:
-
Apparatus: Use a transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Drug Administration: Administer SB-612111 (or vehicle) i.p. at specified doses 30 minutes before the test.[7]
-
Test Procedure: Gently place the mouse in the water for a 6-minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups.[7]
Conclusion
The data presented in this guide demonstrate that this compound is a potent and highly selective antagonist of the NOP receptor. In vitro, it exhibits high binding affinity and effectively antagonizes N/OFQ-induced G protein activation and modulation of cAMP levels, with greater potency than the earlier antagonist J-113397. In vivo, SB-612111 effectively blocks the centrally-mediated effects of N/OFQ on nociception and feeding behavior, and displays antidepressant-like properties. When compared to other antagonists like UFP-101 and LY2940094, SB-612111 remains a valuable and well-characterized tool for elucidating the physiological and pathological roles of the N/OFQ-NOP receptor system. The choice of antagonist for a particular study will depend on the specific experimental requirements, including the desired pharmacokinetic profile and route of administration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mousephenotype.org [web.mousephenotype.org]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NOP Receptor Antagonists: SB-612111 Hydrochloride vs. J-113397
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent non-peptidyl, selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonists: SB-612111 hydrochloride and J-113397. The NOP receptor, a member of the opioid receptor family, is a key target in contemporary pharmacology due to its role in pain modulation, mood, reward pathways, and other physiological processes. Understanding the nuanced differences between available antagonists is crucial for selecting the appropriate tool for preclinical research and therapeutic development.
At a Glance: Key Pharmacological Parameters
A direct comparison of in vitro data reveals that while both compounds are potent and selective NOP receptor antagonists, this compound generally exhibits a higher binding affinity and functional potency compared to J-113397.[1]
| Compound | NOP Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency | Selectivity over other Opioid Receptors | In Vivo Efficacy (Example) |
| This compound | 0.33 (human)[1][2] | pKB: 9.70 ([35S]GTPγS), 8.63 (cAMP)[1] | High (>150-fold over classical opioid receptors)[2] | Attenuates morphine-induced reward[3] |
| J-113397 | 1.8 (human)[4][5], 1.1 (mouse)[4][5] | IC50: 5.3 nM ([35S]GTPγS)[4][5], pA2: 7.4-8.2[6] | High (>350-fold vs µ, >5500-fold vs δ, >350-fold vs κ)[4] | Dose-dependently inhibits N/OFQ-induced hyperalgesia in mouse tail-flick test[4][5] |
NOP Receptor Signaling and Antagonist Mechanism of Action
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Upon activation by its endogenous ligand, N/OFQ, a signaling cascade is initiated which includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate downstream effectors, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels. NOP receptor antagonists like SB-612111 and J-113397 act by competitively binding to the NOP receptor, thereby blocking the binding of N/OFQ and preventing the initiation of these downstream signaling events.
Experimental Protocols and Workflows
The characterization of NOP receptor antagonists involves a series of in vitro and in vivo experiments to determine their binding affinity, functional activity, and physiological effects.
Detailed Methodologies
1. Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for the NOP receptor.
-
Objective: To determine the affinity of SB-612111 and J-113397 for the NOP receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, that are stably expressing the human NOP receptor (hNOP).[4]
-
Assay Components: The assay mixture includes the prepared cell membranes, a radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin), and varying concentrations of the unlabeled test compound (SB-612111 or J-113397) as a competitor.[4]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter. The data is then used to calculate the IC50, which is subsequently converted to the Ki value.
-
2. [35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins, a key initial step in the NOP receptor signaling cascade.
-
Objective: To determine the functional antagonist potency of SB-612111 and J-113397.
-
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the NOP receptor are used.[7]
-
Assay Setup: In a 96-well plate, the assay buffer, GDP, varying concentrations of the antagonist (SB-612111 or J-113397), a fixed concentration of the NOP receptor agonist (N/OFQ, typically at its EC80), and the cell membranes are combined.[7]
-
Initiation and Incubation: The binding reaction is initiated by adding the non-hydrolyzable GTP analog, [35S]GTPγS. The plate is then incubated at 30°C for 60 minutes.[7]
-
Termination and Filtration: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [35S]GTPγS.
-
Data Analysis: The amount of bound [35S]GTPγS is quantified by scintillation counting. The data is used to determine the IC50 or pKB of the antagonist.
-
3. cAMP Accumulation Assay
This assay functionally characterizes the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.
-
Objective: To assess the ability of SB-612111 and J-113397 to reverse the N/OFQ-mediated inhibition of cAMP production.
-
Methodology:
-
Cell Preparation: Whole cells expressing the NOP receptor (e.g., CHO-hNOP) are used. The cells are typically pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.[8]
-
Antagonist and Agonist Addition: The cells are pre-incubated with varying concentrations of the antagonist (SB-612111 or J-113397). Subsequently, a fixed concentration of forskolin (to stimulate adenylyl cyclase) and the NOP agonist N/OFQ are added.[8]
-
Incubation: The cells are incubated to allow for the modulation of cAMP levels.
-
Detection and Analysis: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit (e.g., HTRF, AlphaScreen, or ELISA). The results demonstrate the antagonist's ability to restore cAMP levels in the presence of the agonist.[8]
-
4. Mouse Tail-Flick Test
This in vivo assay is used to evaluate the effect of NOP receptor antagonists on nociception.
-
Objective: To determine the in vivo efficacy of SB-612111 and J-113397 in blocking the hyperalgesic effects of N/OFQ.
-
Methodology:
-
Animal Model: Mice are commonly used for this thermal nociception assay.[4]
-
Drug Administration: The NOP receptor antagonist is administered, typically via subcutaneous or intraperitoneal injection.[4]
-
N/OFQ Challenge: After a predetermined time, N/OFQ is administered, usually intracerebroventricularly, to induce hyperalgesia, which is observed as a decreased tail-flick latency.[4]
-
Post-treatment Measurement: A radiant heat source is focused on the mouse's tail, and the time it takes for the mouse to flick its tail (tail-flick latency) is measured. This is repeated at various time points after N/OFQ administration to assess the antagonist's ability to block the hyperalgesic effect.[9]
-
In Vivo Effects and Therapeutic Potential
Both SB-612111 and J-113397 have demonstrated significant in vivo activity. J-113397 has been shown to dose-dependently inhibit hyperalgesia induced by N/OFQ in the mouse tail-flick test.[4][5] In addition to its effects on nociception, SB-612111 has been shown to have antidepressant-like effects in rodents.[10][11] Blockade of the NOP receptor has been linked to potential therapeutic applications in depression and Parkinson's disease.[7]
Conclusion
Both this compound and J-113397 are invaluable tools for the investigation of the NOP receptor system. The choice between these antagonists will depend on the specific requirements of the research. SB-612111 offers higher in vitro potency, which may be advantageous for certain experimental paradigms. J-113397, as the first potent and selective non-peptidyl NOP antagonist discovered, has a longer history of use and a vast body of literature supporting its pharmacological profile. Researchers should carefully consider the presented data and experimental contexts when selecting the most appropriate compound for their studies.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Item - A novel bioassay to detect Nociceptin/Orphanin FQ release from single human polymorphonuclear cells - University of Leicester - Figshare [figshare.le.ac.uk]
A Comparative Guide to SB-612111 Hydrochloride and UFP-101 for NOP Receptor Research
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, the fourth member of the opioid receptor family, is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes, including pain modulation, stress responses, mood, and reward pathways.[1][2] Unlike classical opioid receptors, the NOP receptor is not activated by traditional opioid peptides like morphine.[3] Its endogenous ligand is the 17-amino acid peptide N/OFQ.[4]
Selective antagonists are invaluable tools for elucidating the precise functions of the N/OFQ-NOP system and for developing novel therapeutics. This guide provides a detailed comparison of two widely used NOP receptor antagonists: SB-612111 hydrochloride, a non-peptide small molecule, and UFP-101, a peptide-based antagonist.[5][6] We will examine their binding profiles, functional activities, and the experimental protocols used to characterize them.
Data Presentation: A Head-to-Head Comparison
The pharmacological profiles of SB-612111 and UFP-101 have been characterized through various in vitro assays. The data below summarizes their binding affinities and functional potencies, highlighting their high affinity and selectivity for the NOP receptor.
Table 1: Receptor Binding Affinity
Binding affinity is typically determined by radioligand competition assays and is expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki value or a higher pKi value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) | Binding Affinity (pKi) | Selectivity (Fold vs. NOP) |
| SB-612111 HCl | NOP | 0.33 nM [7] | - | - |
| μ (mu) | 57.6 nM[8] | - | 174x[7][9] | |
| κ (kappa) | 160.5 nM[8] | - | 486x[7][9] | |
| δ (delta) | 2109 nM[8] | - | 6391x[7][9] | |
| UFP-101 | NOP | - | 10.24 [10][11][12] | - |
| μ, κ, δ | - | - | >3000x[10][11][12] |
Note: The pKi of 10.24 for UFP-101 corresponds to a Ki value in the sub-nanomolar range, indicating very high affinity.
Table 2: Functional Antagonist Activity
Functional assays measure the ability of an antagonist to block the action of an agonist (like N/OFQ). Potency is often expressed as pA2 or pKB, where higher values indicate greater potency.
| Compound | Assay Type | Cell/Tissue Preparation | Potency (pA2 / pKB) |
| SB-612111 HCl | GTPγS Binding | CHO cells (human NOP) | 9.70 (pKB)[13] |
| cAMP Accumulation | CHO cells (human NOP) | 8.63 (pKB)[13] | |
| Isolated Tissues | Mouse/Rat Vas Deferens, Guinea Pig Ileum | 8.20 - 8.50 (pA2)[13] | |
| UFP-101 | GTPγS Binding | CHO cells (human NOP) | 9.1 (pA2)[14] |
| cAMP Accumulation | CHO cells (human NOP) | Not specified, but confirmed competitive antagonist[14] | |
| Isolated Tissues | Various preparations | 7.0 - 7.7 (pA2)[14] |
Experimental Protocols
The data presented above is derived from established pharmacological assays. Below are detailed methodologies for key experiments used to characterize NOP receptor antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
-
Objective: To determine the inhibition constant (Ki) of SB-612111 and UFP-101 at the NOP receptor.
-
Materials:
-
Procedure:
-
CHO-hNOP cell membranes are incubated with a fixed concentration of the radioligand ([³H]N/OFQ).
-
Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from unbound radioligand.
-
The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NOP ligand.
-
The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated and then converted to a Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor stimulation, providing a measure of receptor efficacy and antagonist potency.
-
Objective: To determine the potency (pKB or pA2) of SB-612111 and UFP-101 in blocking N/OFQ-induced G-protein activation.[13][14]
-
Materials:
-
CHO-hNOP cell membranes.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
NOP agonist (e.g., N/OFQ).
-
Test antagonists (SB-612111 or UFP-101).
-
Assay buffer containing GDP.
-
-
Procedure:
-
Cell membranes are pre-incubated with various concentrations of the antagonist (SB-612111 or UFP-101).
-
A fixed concentration of the agonist (N/OFQ) is added to stimulate the receptor.
-
[³⁵S]GTPγS is added to the mixture. Upon agonist binding, the G-protein exchanges GDP for [³⁵S]GTPγS.
-
The reaction is incubated, then terminated by rapid filtration.
-
The amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data are analyzed to determine the concentration-dependent inhibition of agonist-stimulated binding by the antagonist, from which the pKB or pA2 value is derived.
-
In Vivo Behavioral Assays (e.g., Forced Swimming Test)
These assays are used to evaluate the effects of compounds on depressive-like behavior in animal models. Blockade of the NOP receptor system has been shown to produce antidepressant-like effects.[2][15]
-
Objective: To assess the in vivo efficacy of NOP antagonists in a model of depression.
-
Materials:
-
Mice or rats.
-
Test compound (e.g., SB-612111 or UFP-101) for administration (e.g., intraperitoneal or intracerebroventricular injection).[2]
-
A transparent cylindrical tank filled with water.
-
-
Procedure:
-
Animals are administered the test compound or a vehicle control at a predetermined time before the test.
-
Each animal is individually placed into the water-filled cylinder for a set period (e.g., 6 minutes).
-
The session is typically video-recorded for later analysis.
-
An observer, blind to the treatment conditions, scores the duration of immobility (time spent floating with only minor movements necessary to keep the head above water).
-
A significant reduction in immobility time is interpreted as an antidepressant-like effect.[2] To confirm the effect is NOP-mediated, the reversal of this effect by co-administration of N/OFQ can be tested.[2][16]
-
Visualizations: Pathways and Workflows
NOP Receptor Signaling Pathway
Activation of the NOP receptor by its endogenous ligand N/OFQ initiates a signaling cascade characteristic of Gi/o-coupled receptors. This primarily leads to an inhibition of neuronal activity. Antagonists like SB-612111 and UFP-101 physically block N/OFQ from binding to the receptor, thereby preventing this cascade from occurring.
Caption: Canonical NOP receptor signaling pathway and point of antagonist action.
Experimental Workflow for NOP Antagonist Characterization
The evaluation of a novel NOP receptor antagonist follows a logical progression from initial in vitro screening to more complex in vivo functional studies.
Caption: A typical experimental workflow for characterizing NOP receptor antagonists.
Comparative Summary
Both SB-612111 and UFP-101 are highly potent and selective antagonists of the NOP receptor, making them excellent tools for pharmacological research. However, they possess key differences that may influence their suitability for specific experimental designs.
-
Chemical Nature: The most significant difference is their chemical structure. SB-612111 is a non-peptide small molecule, which generally confers better oral bioavailability and blood-brain barrier penetration compared to peptide-based drugs.[17] UFP-101 is a peptide antagonist, a modified version of the endogenous N/OFQ peptide.[14][18] This often restricts its use to more direct administration routes (e.g., intracerebroventricular) in in vivo studies to bypass metabolic instability and poor CNS penetration.
-
Potency and Selectivity: Both compounds exhibit outstanding sub-nanomolar affinity for the NOP receptor. UFP-101 is often cited with a pKi of 10.24 and over 3000-fold selectivity.[10][11] SB-612111 has a Ki of 0.33 nM and selectivity ranging from ~170-fold to over 6000-fold against classical opioid receptors.[7][9] In functional GTPγS binding assays, SB-612111 (pKB 9.70) appears slightly more potent than UFP-101 (pA2 9.1).[13][14]
-
Application: Due to its drug-like properties, SB-612111 is suitable for in vivo studies involving systemic administration (e.g., i.p.) to investigate the role of the NOP system in complex behaviors like feeding, pain, and depression.[2][4][8] UFP-101 is an exceptional tool for in vitro studies, including radioligand binding and functional assays in isolated tissues, due to its high affinity and specificity.[14][19] Its use in vivo is also valuable for targeted CNS studies where direct injection can ascertain the role of specific brain regions.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB-612,111 - Wikipedia [en.wikipedia.org]
- 6. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. UFP-101 | NOP Receptors | Tocris Bioscience [tocris.com]
- 11. UFP-101 | CAS:849024-68-6 | Potent, selective silent antagonist for NOP | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.unipd.it [research.unipd.it]
- 15. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SB-612111 | Benchchem [benchchem.com]
- 18. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Binding of the novel radioligand [(3)H]UFP-101 to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of SB-612111 Hydrochloride Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the pharmacological effects of SB-612111 hydrochloride across various in vitro and in vivo assays. The data presented herein facilitates an objective comparison with the alternative NOP receptor antagonist, J-113397, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor implicated in a wide range of physiological and pathological processes, including pain, mood, and feeding behaviors.[1][2] This guide summarizes key experimental data to illustrate the compound's performance and selectivity.
Quantitative Data Summary
The following tables provide a side-by-side comparison of SB-612111 and J-113397 in key in vitro assays, highlighting their binding affinities and functional antagonist potencies.
Table 1: NOP Receptor Binding Affinity [2][3]
| Compound | Cell Line | Ki (nM) |
| SB-612111 | CHO-hNOP | 0.33 |
| J-113397 | CHO-hNOP | 8.7 |
| J-113397 | CHO (human ORL1) | 1.8 |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonism in [35S]GTPγS Binding Assay [2][3]
| Compound | Cell Line | pKB |
| SB-612111 | CHO-hNOP | 9.70 |
| J-113397 | CHO-hNOP | 8.71 |
pKB: The negative logarithm of the equilibrium dissociation constant (KB) of an antagonist. A higher pKB value indicates a more potent antagonist.
Table 3: Functional Antagonism in cAMP Accumulation Assay [2][3]
| Compound | Cell Line | pKB |
| SB-612111 | CHO-hNOP | 8.63 |
| J-113397 | CHO-hNOP | 7.95 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Head-to-Head In Vivo Comparison of Nociceptin/Orphanin FQ (NOP) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Unlike classical opioid receptors, the NOP receptor system is implicated in modulating pain, mood, stress, and reward pathways, often with a distinct pharmacological profile. The development of selective NOP receptor antagonists has provided valuable tools to probe the function of this system and has opened new avenues for therapeutic intervention. This guide offers a head-to-head in vivo comparison of prominent NOP receptor antagonists, supported by experimental data to aid researchers in selecting the appropriate tool for their preclinical studies.
In Vivo Performance of NOP Receptor Antagonists: A Comparative Summary
The following table summarizes key in vivo data for four widely studied NOP receptor antagonists: LY2940094, SB-612111, J-113397, and UFP-101. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources. Experimental conditions, including animal species, strain, and route of administration, can significantly influence the observed effects.
| Antagonist | Animal Model | Assay | Route of Administration | Effective Dose Range | Key Findings | Reference(s) |
| LY2940094 | Mouse | Forced Swim Test | Oral | 30 mg/kg | Produced antidepressant-like effects by decreasing immobility time.[1] | [1] |
| Mouse | Fear-Conditioned Freezing | Oral | 10-30 mg/kg | Attenuated fear-conditioned freezing behavior.[1] | [1] | |
| Rat (Alcohol-Preferring) | Ethanol Self-Administration | Oral | 10-30 mg/kg | Dose-dependently reduced ethanol self-administration.[2][3] | [2][3] | |
| Rat | In Vivo Microdialysis | Oral | 30 mg/kg | Blocked ethanol-stimulated dopamine release in the nucleus accumbens.[3] | [3] | |
| SB-612111 | Mouse | Forced Swimming Test | Intraperitoneal (i.p.) | 1-10 mg/kg | Reduced immobility time, indicating antidepressant-like effects.[4] | [4] |
| Mouse | Tail Suspension Test | Intraperitoneal (i.p.) | 1-10 mg/kg | Reduced immobility time.[4] | [4] | |
| Mouse | Tail Withdrawal Assay | Intraperitoneal (i.p.) | Up to 3 mg/kg | Prevented N/OFQ-induced pronociception.[4] | [4] | |
| Rat | Traumatic Brain Injury Model | Topical | 10-100 µM | Improved cerebral blood flow after traumatic brain injury.[5][6][7] | [5][6][7] | |
| J-113397 | Mouse | Tail-Flick Test | Subcutaneous (s.c.) | Not specified | Inhibited hyperalgesia induced by intracerebroventricular N/OFQ.[8][9] | [8][9] |
| Rat (6-OHDA lesioned) | Bar Test (Akinesia) | Not specified | Not specified | Attenuated parkinsonian-like symptoms, with an additive effect when co-administered with L-DOPA.[10] | [10] | |
| Rat | In Vivo Microdialysis | Not specified | Not specified | Increased GABA release in the substantia nigra reticulata.[10] | [10] | |
| UFP-101 | Mouse | Tail Suspension Test | Intracerebroventricular (i.c.v.) | 10 nmol | Reduced immobility time, demonstrating antidepressant-like effects.[11] | [11] |
| Rat | Elevated T-Maze | Intracerebroventricular (i.c.v.) | Not specified | Exerted anxiolytic-like effects.[1] | [1] | |
| Rat | Forced Swim Test | Intracerebroventricular (i.c.v.) | 10 nmol | Decreased immobility time and increased climbing time.[11] | [11] | |
| Rat | Endotoxemia Model | Intravenous (i.v.) | 150 nmol/kg | Reduced microvascular inflammation induced by lipopolysaccharide.[12] | [12] |
Signaling Pathways of NOP Receptor Antagonism
NOP receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This activation also modulates ion channels, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release. NOP receptor antagonists exert their effects by competitively binding to the NOP receptor and preventing the binding of N/OFQ, thereby blocking these downstream signaling events.
Figure 1: NOP receptor antagonist signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are generalized protocols for key experiments cited in this guide.
Forced Swim Test (Mouse)
This test is a widely used model to assess antidepressant-like activity.
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed into the cylinder.
-
The total duration of the test is 6 minutes.
-
The duration of immobility (defined as the absence of all movement except for that required to keep the head above water) is recorded during the last 4 minutes of the test.
-
-
Drug Administration: The NOP receptor antagonist or vehicle is administered at a specified time point before the test (e.g., 60 minutes prior for oral administration).[1]
-
Data Analysis: The mean duration of immobility is compared between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Ethanol Self-Administration (Rat)
This operant conditioning paradigm is used to model voluntary alcohol consumption.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a house light.
-
Procedure:
-
Rats are trained to press one lever (active) to receive a reinforcement of 10% (v/v) ethanol solution and the other lever (inactive) with no consequences.
-
Sessions are typically conducted for 30 minutes daily.
-
-
Drug Administration: The NOP receptor antagonist or vehicle is administered prior to the session.[2][3]
-
Data Analysis: The number of presses on the active and inactive levers, as well as the total volume of ethanol consumed, are recorded and compared across treatment groups.
Figure 2: Generalized experimental workflow for in vivo testing.
Conclusion
The in vivo characterization of NOP receptor antagonists has revealed their therapeutic potential in a variety of preclinical models. Compounds like LY2940094, SB-612111, J-113397, and UFP-101 have demonstrated efficacy in models of depression, anxiety, addiction, and neurological injury. However, the choice of a specific antagonist for a given study should be guided by its known pharmacological profile, including its potency, selectivity, and pharmacokinetic properties, as well as the specific requirements of the experimental model. This guide provides a comparative overview to assist researchers in making informed decisions for their in vivo studies targeting the NOP receptor system. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of the in vivo performance of these promising therapeutic agents.
References
- 1. Preclinical findings predicting efficacy and side‐effect profile of LY2940094, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
- 6. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. J-113,397 - Wikipedia [en.wikipedia.org]
- 10. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Nociceptin/Orphanin FQ Receptor Antagonist UFP-101 Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of SB-612111 Hydrochloride: A Comparative Guide for In Vitro Studies
For researchers investigating nociception, pain, and related neurological pathways, the selectivity of a pharmacological tool is paramount. SB-612111 hydrochloride is recognized as a potent antagonist of the Nociceptin/Orphanin FQ peptide (NOP) receptor, also known as the opiate receptor-like 1 (ORL-1).[1][2] Establishing its selectivity is crucial to ensure that observed effects are due to the modulation of the NOP receptor and not unintended interactions with other receptors, particularly the classical opioid receptors (mu, delta, and kappa).[3][4]
This guide provides a framework for validating the selectivity of SB-612111 in cell lines, comparing its performance against a hypothetical less-selective antagonist, "Compound Z."
Comparative Ligand Profile
The primary method for determining selectivity is to compare the binding affinity (Ki) of the antagonist across a panel of related receptors. A truly selective compound will exhibit significantly higher affinity for its intended target.
| Compound | Target Receptor | Binding Affinity (Ki) in nM | Selectivity Ratio (vs. NOP) |
| SB-612111 | NOP (ORL-1) | 0.33 [5] | 1 |
| Mu (μ) Opioid | 57.6[5] | 174-fold | |
| Kappa (κ) Opioid | 160.5[5] | 486-fold | |
| Delta (δ) Opioid | 2109[5] | 6391-fold | |
| Compound Z | NOP (ORL-1) | 1.5 | 1 |
| (Hypothetical) | Mu (μ) Opioid | 15.2 | ~10-fold |
| Kappa (κ) Opioid | 45.8 | ~30-fold | |
| Delta (δ) Opioid | 250.7 | ~167-fold |
As the data illustrates, this compound demonstrates a strong preference for the NOP receptor, with 174-fold to over 6,000-fold lower affinity for classical opioid receptors.[1] Compound Z, in contrast, shows a much lower selectivity margin, suggesting a higher likelihood of producing off-target effects at concentrations required to achieve NOP antagonism.
Signaling and Experimental Frameworks
NOP Receptor Signaling Pathway
The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Upon activation by its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). SB-612111 acts as a competitive antagonist, blocking N/OFQ from binding to the receptor and preventing this downstream signaling cascade.
References
Comparative Efficacy of SB-612111 Hydrochloride in Neuropathic vs. Inflammatory Pain: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to SB-612111 Hydrochloride
SB-612111 is a potent and selective non-peptide antagonist of the NOP receptor, which is the fourth member of the opioid receptor family.[1][2][3] Unlike classical opioid receptors, the activation of the NOP receptor by its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), can exert both pro- and anti-nociceptive effects depending on the specific pain state and location within the nervous system. Consequently, NOP receptor antagonists like SB-612111 are valuable tools for elucidating the role of the N/OFQ-NOP system in pain modulation and as potential therapeutic agents.
Efficacy in Neuropathic Pain Models
Direct evidence for the analgesic efficacy of this compound as a standalone treatment in neuropathic pain models is limited in the currently available literature. Studies have more prominently focused on its role in modulating the effects of other analgesics, such as opioids.
One key study investigated the effect of SB-612111 in the Spinal Nerve Ligation (SNL) model in mice, a widely used model of neuropathic pain. In this model, the L5 and L6 spinal nerves are tightly ligated, leading to the development of mechanical allodynia (pain in response to a non-painful stimulus). While the study did not report a direct anti-allodynic effect of SB-612111 when administered alone, it did demonstrate that SB-612111 could potentiate the anti-allodynic effects of morphine. This suggests that in chronic neuropathic pain states, the endogenous N/OFQ system may act as a brake on opioid analgesia, and blocking this system with SB-612111 can enhance the efficacy of opioids.
Experimental Protocols: Neuropathic Pain
A standard protocol for the Spinal Nerve Ligation (SNL) model is as follows:
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure: Under anesthesia, the left L5 and L6 spinal nerves are exposed and tightly ligated with silk suture distal to the dorsal root ganglion.[4][5][6] Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
Behavioral Assessment (Mechanical Allodynia): Mechanical sensitivity is assessed using von Frey filaments.[4][5] Animals are placed on a wire mesh floor, and calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. A significant decrease in the paw withdrawal threshold in the ligated paw compared to the contralateral paw and sham-operated animals indicates the presence of mechanical allodynia.
Efficacy in Inflammatory Pain Models
This compound has demonstrated more direct effects in preclinical models of inflammatory pain.
In a study utilizing the carrageenan-induced thermal hyperalgesia model in rats, the administration of SB-612111 was shown to antagonize the hyperalgesic effects of N/OFQ. Carrageenan, a seaweed extract, induces a localized inflammatory response when injected into the paw, leading to thermal hyperalgesia (an increased sensitivity to heat). While SB-612111 alone did not alter baseline paw withdrawal latencies to a thermal stimulus, its ability to counteract the effects of N/OFQ points to a modulatory role in inflammatory pain states.[1]
Furthermore, in a model of intestinal inflammation, dextran sodium sulfate (DSS)-induced colitis in mice, SB-612111 treatment significantly ameliorated the clinical signs of the disease, including reducing fecal bleeding and weight loss. This was accompanied by a significant reduction in the expression of pro-inflammatory cytokines in the colon. While not a direct measure of somatic pain, these findings provide strong evidence for the anti-inflammatory properties of SB-612111.
Experimental Protocols: Inflammatory Pain
A typical protocol for the Carrageenan-Induced Thermal Hyperalgesia model is as follows:
-
Animal Model: Adult male Wistar rats.
-
Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1% solution in saline) is administered into the plantar surface of the right hind paw.[2]
-
Behavioral Assessment (Thermal Hyperalgesia): Thermal hyperalgesia is measured using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the paw, and the time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.[2] A significant decrease in paw withdrawal latency in the carrageenan-injected paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
Data Summary
Due to the lack of direct comparative studies, a quantitative side-by-side comparison of efficacy is not feasible. The available data is summarized conceptually in the table below.
| Pain Model | Efficacy of this compound (Standalone) | Key Findings |
| Neuropathic Pain | ||
| Spinal Nerve Ligation (SNL) | Limited evidence for direct analgesic/anti-allodynic effects when used alone. | Potentiates the anti-allodynic effect of morphine, suggesting a modulatory role. |
| Inflammatory Pain | ||
| Carrageenan-Induced Hyperalgesia | Does not alter baseline pain thresholds but antagonizes N/OFQ-induced hyperalgesia. | Suggests a role in modulating nociceptive signaling in the presence of inflammation. |
| DSS-Induced Colitis | Ameliorates clinical signs of inflammation and reduces pro-inflammatory cytokine levels. | Demonstrates significant anti-inflammatory properties. |
Signaling Pathways and Experimental Workflows
To visualize the processes involved, the following diagrams are provided.
Caption: Experimental workflows for assessing SB-612111 efficacy.
Caption: Simplified NOP receptor signaling pathway.
Conclusion
The available preclinical evidence suggests that this compound has a more pronounced and direct therapeutic effect in inflammatory conditions compared to its role in neuropathic pain when administered as a monotherapy. In neuropathic pain, its primary utility may lie in its ability to enhance the efficacy of other analgesics, such as opioids. The compound's significant anti-inflammatory properties, as demonstrated in the DSS-induced colitis model, are noteworthy.
Further research is warranted to fully elucidate the therapeutic potential of SB-612111 in neuropathic pain, particularly to investigate its direct analgesic effects at various doses and time points post-nerve injury. Direct comparative studies employing standardized models of both neuropathic and inflammatory pain are essential to definitively determine the comparative efficacy of this NOP receptor antagonist.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanical hyperalgesia after spinal nerve ligation in rat is not reversed by intraplantar or systemic administration of adrenergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological evaluation of the selective spinal nerve ligation model of neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of SB-612111 Hydrochloride: A Comparative Guide Using NOP Receptor Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of SB-612111 hydrochloride, a selective NOP (Nociceptin/Orphanin FQ peptide) receptor antagonist. By objectively comparing its performance with other alternatives and presenting supporting experimental data from studies involving NOP receptor knockout mice, this document aims to serve as a valuable resource for researchers in pharmacology and drug development.
Executive Summary
This compound is a potent and selective antagonist for the NOP receptor.[1][2] Its high affinity for the NOP receptor, with significantly lower affinity for other classical opioid receptors (μ, δ, and κ), underscores its specificity.[1][2] Crucially, studies utilizing NOP receptor knockout (NOP-/-) mice have been instrumental in validating that the pharmacological effects of SB-612111 are mediated through its interaction with the NOP receptor. For instance, the antidepressant-like effects observed with SB-612111 administration in wild-type mice are notably absent in NOP-/- mice, providing strong evidence for its on-target activity.[3][4] This guide will delve into the quantitative data supporting these claims, detail the experimental protocols used in these pivotal studies, and provide visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of NOP Receptor Antagonists
The specificity of a receptor antagonist is paramount for its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the binding affinities and functional potencies of SB-612111 in comparison to other commonly used NOP receptor antagonists.
Table 1: Binding Affinity (Ki) of NOP Receptor Antagonists for Human Opioid Receptors
| Compound | NOP Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| SB-612111 | 0.33 | 57.6 | 2109 | 160.5 |
| J-113397 | 1.8 | 1000 | >10,000 | 640 |
Data compiled from multiple sources.[2][5][6]
Table 2: Functional Antagonist Potency of NOP Receptor Antagonists
| Compound | Assay | Potency (pA2 / pKB) |
| SB-612111 | [35S]GTPγS Binding | 9.70 (pKB) |
| cAMP Accumulation | 8.63 (pKB) | |
| J-113397 | [35S]GTPγS Binding | 8.71 (pKB) |
| cAMP Accumulation | 7.95 (pKB) |
Data from in vitro studies using CHO cells expressing human NOP receptors.[6]
The Critical Role of NOP Receptor Knockout Mice
To unequivocally demonstrate that the in vivo effects of SB-612111 are mediated by the NOP receptor, studies in genetically modified mice lacking this receptor are essential.
Behavioral Studies: The Forced Swim Test
A key finding supporting the specificity of SB-612111 comes from the forced swim test, a common behavioral assay to screen for antidepressant-like activity. In wild-type (NOP+/+) mice, administration of SB-612111 leads to a significant reduction in immobility time, an indicator of an antidepressant-like effect.[3] However, this effect is completely absent in NOP receptor knockout (NOP-/-) mice.[4] This demonstrates that the behavioral effects of SB-612111 are dependent on the presence of the NOP receptor.
Table 3: Effect of SB-612111 (10 mg/kg) on Immobility Time in the Forced Swim Test
| Genotype | Treatment | Immobility Time (seconds) |
| Wild-Type (NOP+/+) | Vehicle | 163 ± 13 |
| Wild-Type (NOP+/+) | SB-612111 | Significantly Reduced |
| Knockout (NOP-/-) | Vehicle | 104 ± 13 |
| Knockout (NOP-/-) | SB-612111 | No significant change |
Data adapted from Rizzi et al., 2007.[3]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams, created using the DOT language, illustrate the NOP receptor signaling pathway and a typical experimental workflow for assessing antagonist specificity.
Caption: NOP Receptor Signaling Pathway.
Caption: Experimental Workflow for Specificity Assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the assessment of SB-612111.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO cells) recombinantly expressing the human NOP receptor or other opioid receptors.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]N/OFQ) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (e.g., SB-612111).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Forced Swim Test (Mouse)
This test is used to evaluate the antidepressant-like effects of compounds.
-
Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter, 40 cm in height) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.
-
Acclimation: Mice are allowed to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: SB-612111 or vehicle is administered intraperitoneally (i.p.) at a specified time (e.g., 30 minutes) before the test.
-
Test Procedure: Each mouse is placed individually into the cylinder for a 6-minute session.[7]
-
Scoring: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is recorded, typically during the last 4 minutes of the test.[7]
-
Data Analysis: The immobility times are compared between different treatment groups and genotypes.
Conclusion
References
- 1. This compound | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Behavioral Effects of SB-612111 Hydrochloride Across Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of SB-612111 hydrochloride, a selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, across various animal species. The information presented is collated from preclinical research to aid in the understanding of its potential therapeutic applications and to guide future studies.
Mechanism of Action
SB-612111 is a potent and selective antagonist of the NOP receptor. It exhibits high affinity for the NOP receptor with significantly lower affinity for the classical opioid receptors (μ, δ, and κ), making it a valuable tool for investigating the physiological roles of the N/OFQ system.[1] The binding of N/OFQ to the NOP receptor typically leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release. By blocking this interaction, SB-612111 modulates various physiological and behavioral processes.
Signaling Pathway of the NOP Receptor
The following diagram illustrates the canonical signaling pathway of the NOP receptor and the antagonistic action of SB-612111.
References
Replicating Published Findings with SB-612111 Hydrochloride: A Comparative Guide
This guide provides a comprehensive comparison of SB-612111 hydrochloride with other relevant compounds for researchers, scientists, and drug development professionals. The information presented herein is based on published experimental data, offering an objective overview of the product's performance and detailed methodologies for key experiments.
This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4] Its high affinity and selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ) make it a valuable tool for investigating the physiological and pathological roles of the N/OFQ-NOP system.[1][2][3][4][5] This system is implicated in a variety of biological functions, including pain modulation, mood regulation, feeding behavior, and stress responses.
Comparative Analysis of In Vitro and In Vivo Data
The following tables summarize quantitative data for this compound and other NOP receptor antagonists, as well as the broad-spectrum opioid antagonist naltrexone. This allows for a clear comparison of their binding affinities, functional potencies, and effects in various experimental models.
Table 1: In Vitro Receptor Binding Affinities and Functional Antagonist Potencies
| Compound | NOP Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (pKB / pA2) | Selectivity over other Opioid Receptors |
| SB-612111 | 0.33 (human)[1][3][4] | pKB: 9.70 ([35S]GTPγS), 8.63 (cAMP)[2][5] | High (>170-fold vs μ, >480-fold vs κ, >6300-fold vs δ)[4] |
| J-113397 | 1.8 (human)[6] | pKB: 8.71 ([35S]GTPγS), 7.95 (cAMP)[2][5] | High (>350-fold vs μ, >350-fold vs κ, >5500-fold vs δ) |
| LY2940094 | 0.105 (human)[2] | Kb: 0.166 nM[2] | High (>4000-fold over μ, κ, and δ opioid receptors)[7] |
| Naltrexone | High affinity for μ, κ, and δ opioid receptors | Opioid Antagonist | Broad-spectrum opioid antagonist |
Table 2: In Vivo Efficacy in Behavioral and Physiological Models
| Compound | Model | Dosing | Key Findings |
| SB-612111 | Mouse Tail Withdrawal Assay | 0.1–3 mg/kg, i.p. | Prevented N/OFQ-induced pronociceptive and antinociceptive effects.[8][9][10] |
| SB-612111 | Mouse Forced Swimming & Tail Suspension Tests | 1–10 mg/kg, i.p. | Reduced immobility time, suggesting an antidepressant-like effect.[8][9] |
| SB-612111 | Mouse Feeding Studies | 1 mg/kg, i.p. | Prevented the orexigenic (appetite-stimulating) effect of N/OFQ.[8][9][11] |
| SB-612111 | Rat Model of Traumatic Brain Injury | 1, 10, and 100 µM (topical) | Dose-dependently reversed TBI-induced reductions in cerebral blood flow.[7][12][13][14] |
| J-113397 | Mouse Tail-Flick Test | Subcutaneous | Dose-dependently inhibited hyperalgesia induced by N/OFQ.[6] |
| LY2940094 | Rodent Feeding Models | Oral | Inhibited fasting-induced feeding and overconsumption of palatable high-energy diet.[10] |
| Naltrexone | Mouse Feeding Studies | 1 mg/kg, s.c. | Reduced food intake in food-deprived mice.[8][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison tables are provided below.
In Vitro Assays
1. Receptor Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the compound for the NOP receptor.
-
Method:
-
Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Incubate the cell membranes with a radiolabeled ligand for the NOP receptor (e.g., [3H]N/OFQ) and varying concentrations of the test compound (e.g., SB-612111).
-
After incubation, separate the bound from unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.[2][5]
-
2. [35S]GTPγS Binding Assay:
-
Objective: To assess the functional antagonist activity of the compound by measuring its ability to inhibit agonist-stimulated G-protein activation.
-
Method:
-
Use CHO-hNOP cell membranes as described above.
-
Incubate the membranes with the NOP receptor agonist N/OFQ, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the antagonist (e.g., SB-612111).
-
Activated G-proteins will bind [35S]GTPγS.
-
Separate bound and free [35S]GTPγS by filtration.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Determine the potency of the antagonist by calculating the pKB value from the shift in the agonist concentration-response curve.[2][5]
-
In Vivo Assays
1. Mouse Tail Withdrawal Assay:
-
Objective: To evaluate the effect of the compound on nociception (pain perception).
-
Method:
-
Administer the test compound (e.g., SB-612111) to mice via intraperitoneal (i.p.) injection.
-
After a set pre-treatment time, administer N/OFQ intracerebroventricularly (i.c.v.) or intrathecally (i.t.) to induce pronociceptive or antinociceptive effects, respectively.
-
Immerse the distal portion of the mouse's tail in a warm water bath (e.g., 52°C).
-
Measure the latency for the mouse to withdraw its tail from the water.
-
A prevention of the N/OFQ-induced change in tail withdrawal latency indicates antagonist activity.[8][9][10]
-
2. Mouse Forced Swimming Test:
-
Objective: To assess the potential antidepressant-like effects of the compound.
-
Method:
-
Administer the test compound (e.g., SB-612111) to mice.
-
After the pre-treatment period, place the mice individually in a cylinder of water from which they cannot escape.
-
Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).
-
A reduction in immobility time is indicative of an antidepressant-like effect.[8][9]
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: NOP Receptor Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
Caption: Logical Flow of N/OFQ Reversing SB-612111's Effect.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Modification of nociception and morphine tolerance by the selective opiate receptor-like orphan receptor antagonist (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical findings predicting efficacy and side‐effect profile of LY2940094, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 9. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Nociceptin Receptor Antagonist LY2940094 Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. getnaltrexone.com [getnaltrexone.com]
- 14. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of SB-612111 Hydrochloride
This guide provides crucial safety and logistical information for the proper disposal of SB-612111 hydrochloride, a potent and selective NOP receptor antagonist. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and maintaining a safe laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) with comprehensive hazard classifications for this compound is not publicly available. Therefore, the following procedures are based on general best practices for the disposal of potent, biologically active research chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Physicochemical and Technical Data
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 454.86 g/mol | [1] |
| Chemical Formula | C₂₄H₂₉Cl₂NO・HCl | [1] |
| Appearance | Solid | [2] |
| Purity | ≥97% | [1] |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol. | |
| Storage | Store at -20°C. | [1] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound should be managed as a hazardous waste stream unless officially determined otherwise. The following step-by-step protocol ensures a safe and compliant disposal process.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to prevent skin and eye contact, and inhalation.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of aerosolization or if handling large quantities, a properly fitted respirator may be necessary. All handling of the solid compound should be done in a chemical fume hood.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and any materials contaminated with it.
-
Collect Waste: This waste stream should include:
-
Expired or unused solid this compound.
-
Solutions containing this compound.
-
Contaminated labware, such as pipette tips, vials, and flasks.
-
Contaminated PPE, including gloves and disposable lab coats.
-
Step 3: Waste Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure lid for collecting the waste.
-
Label the Container: The container must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any associated hazard warnings (e.g., "Potent Compound," "Handle with Caution").
-
Step 4: Storage of Waste
Store the hazardous waste container in a designated, secure area that is away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a spill.
Step 5: Final Disposal
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.
-
Arrange for Pickup: Schedule a pickup of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and regulatory agencies.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships and workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Caption: Logical relationship of waste types to disposal pathway.
References
Personal protective equipment for handling SB-612111 hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of potent pharmacological compounds like SB-612111 hydrochloride is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to minimize risk and ensure a safe laboratory environment.
Compound Data
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Weight | 454.86 g/mol | [1] |
| Purity | ≥97% | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol.[1] | |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
Given that this compound is a potent NOP receptor antagonist intended for laboratory research use only, comprehensive PPE is mandatory to prevent accidental exposure.[1][2] The following PPE should be worn at all times when handling the compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[3][4]
-
Skin Protection: A lab coat and protective gloves (e.g., nitrile) must be worn.[3][4] Contaminated clothing should not be allowed out of the workplace and must be decontaminated or disposed of properly.[3]
-
Respiratory Protection: For handling powders or when aerosolization is possible, a dust respirator or working in a well-ventilated area with local exhaust ventilation is necessary to avoid inhalation.[3][4]
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical for the safe handling and storage of this compound.
Handling:
-
Do not breathe dust.[3]
-
Avoid contact with eyes, skin, and clothing.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][4]
-
Use the compound only in a well-ventilated area or within a closed system.[3]
Storage:
-
Store at -20°C in a tightly closed container.[3]
-
Store in a locked-up, well-ventilated place.[3]
-
Store under an inert atmosphere.[3]
-
Keep away from strong oxidizing agents.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4]
-
Do not let the chemical enter the environment.[3]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[3]
-
Skin Contact: Wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[3] If present, remove contact lenses and continue rinsing.[3]
-
Ingestion: Immediately call a POISON CENTER or doctor.[3][4] Rinse the mouth.[4]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
